(3-(Bromomethyl)oxetan-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(bromomethyl)oxetan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESXZSLSTRITGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945295 | |
| Record name | 3-(Bromomethyl)-3-oxetanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22633-44-9 | |
| Record name | 3-(Bromomethyl)-3-oxetanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(bromomethyl)oxetan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol from a Diol Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol, a valuable building block in medicinal chemistry, from a diol precursor. The core of this synthesis relies on an intramolecular Williamson ether synthesis, a robust and widely applicable method for the formation of cyclic ethers. This document details the experimental protocols, presents key data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication in a laboratory setting.
Introduction
Oxetanes are four-membered cyclic ethers that have garnered significant attention in drug discovery and development. Their unique physicochemical properties, such as improved metabolic stability, reduced lipophilicity, and the ability to act as a carbonyl or gem-dimethyl isostere, make them attractive motifs for incorporation into therapeutic candidates. The strained four-membered ring of oxetane also serves as a strong hydrogen bond acceptor, which can enhance the solubility of a molecule without compromising its metabolic stability[1]. The title compound, this compound, is a bifunctional molecule featuring both a nucleophilic hydroxyl group and an electrophilic bromomethyl group, making it a versatile intermediate for further chemical elaboration.
The synthesis of this key oxetane derivative is efficiently achieved through the cyclization of a readily accessible diol precursor, 2,2-bis(bromomethyl)propane-1,3-diol. This process exemplifies a classic intramolecular Williamson ether synthesis, where a deprotonated hydroxyl group displaces an intramolecular halide to form the strained oxetane ring.
Reaction Pathway
The synthesis proceeds via a one-step intramolecular nucleophilic substitution reaction. The diol, 2,2-bis(bromomethyl)propane-1,3-diol, is treated with a base to selectively deprotonate one of the hydroxyl groups, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking one of the electrophilic carbons bearing a bromine atom and displacing the bromide ion to form the cyclic ether.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Two effective protocols for the synthesis of this compound via intramolecular Williamson ether synthesis are presented below. The first utilizes sodium ethoxide in ethanol, while the second employs sodium hydride in tetrahydrofuran, a common alternative for achieving anhydrous conditions.
Protocol 1: Synthesis using Sodium Ethoxide in Ethanol[1]
Materials:
-
2,2-bis(bromomethyl)propane-1,3-diol
-
Sodium metal
-
Absolute Ethanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a condenser and a magnetic stirrer, carefully add sodium metal to absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2,2-bis(bromomethyl)propane-1,3-diol.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, neutralize the mixture with a suitable acid (e.g., dilute HCl). Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis using Sodium Hydride in Tetrahydrofuran (Adapted from a similar synthesis[2])
Materials:
-
2,2-bis(bromomethyl)propane-1,3-diol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil and a stir bar.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Addition of Starting Material: Dissolve 2,2-bis(bromomethyl)propane-1,3-diol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent. Shake the funnel and allow the layers to separate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₉BrO₂ | [1] |
| Molecular Weight | 181.03 g/mol | [1] |
| Appearance | Not specified | |
| Yield | Not specified | |
| Infrared (IR) ν (cm⁻¹) | 3360 (broad, -OH) | [1] |
| ¹H NMR (CDCl₃) δ (ppm) | 2.6 (bs, 1H, OH), 3.70 (s, 2H, CH₂Br), 4.00 (s, 2H, CH₂OH), 4.45 (s, 4H, oxetane ring) | [1] |
| Mass Spectrum (m/z) | 182 (M⁺+1) | [1] |
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of this compound from the diol precursor 2,2-bis(bromomethyl)propane-1,3-diol via an intramolecular Williamson ether synthesis. The provided experimental protocols and characterization data serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the synthesis of this versatile oxetane-containing building block for the development of novel therapeutic agents. The straightforward nature of this cyclization makes it an attractive route for accessing this and other substituted oxetanes.
References
An In-depth Technical Guide to (3-(Bromomethyl)oxetan-3-yl)methanol: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
(3-(Bromomethyl)oxetan-3-yl)methanol is a key organic synthesis intermediate, particularly valuable in the fields of drug discovery and pesticide development.[1] Its unique strained four-membered oxetane ring imparts special reactivity, making it a versatile building block for complex molecular architectures.[1][2][3] This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols.
Core Chemical Properties
This compound is a liquid at room temperature with a perceptible odor.[4] A summary of its key chemical and physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO₂ | [5] |
| Molecular Weight | 181.03 g/mol | [5] |
| CAS Number | 22633-44-9 | [5] |
| Appearance | Liquid | [4] |
| Boiling Point | 242 °C | [1] |
| Density | 1.598 g/cm³ | [1][4] |
| Refractive Index | 1.5130 to 1.5170 | [1] |
| Flash Point | 100 °C (212 °F) | [1] |
| Vapor Pressure | 0.00582 mmHg at 25 °C | [1] |
Spectroscopic Data
The structural confirmation of this compound is supported by the following spectroscopic data:
| Spectrum | Data |
| IR (neat) | 3360 cm⁻¹ (broad, -OH) |
| ¹H NMR (CDCl₃/TMS) | δ 2.6 (bs, 1H, OH), 3.70 (s, 2H, CH₂Br), 4.00 (s, 2H, CH₂OH), 4.45 (s, 4H, oxetane ring) |
| Mass Spectrum (Q+1 mode) | m/z 182 (M⁺+1) |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the hydroxyl and bromomethyl functional groups, as well as the strained oxetane ring. The oxetane moiety is a valuable pharmacophore in medicinal chemistry as it can act as a hydrogen bond acceptor, potentially improving the solubility and metabolic stability of drug candidates.[6]
A primary application of this compound is as a precursor for the synthesis of 3,3-disubstituted oxetanes. For instance, it readily undergoes Williamson ether synthesis with various phenols in the presence of a mild base like potassium carbonate to yield (3-(aryloxymethyl)oxetan-3-yl)methanols.[6]
The general reaction scheme is as follows:
Figure 1: Williamson Ether Synthesis with Phenols.
The resulting products can be further functionalized. For example, the primary alcohol can be oxidized to a carboxylic acid using potassium permanganate.[6]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of a base.[6]
Materials:
-
2,2-bis(bromomethyl)propane-1,3-diol
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve 2,2-bis(bromomethyl)propane-1,3-diol in ethanol.
-
Add sodium ethoxide to the solution at room temperature.
-
Stir the reaction mixture until completion (monitoring by TLC is recommended).
-
Work up the reaction mixture to isolate the crude product.
-
Purify the product, for example, by distillation or column chromatography.
The following diagram illustrates the workflow for a typical intramolecular Williamson ether synthesis to form an oxetane ring, which is analogous to the synthesis of the title compound.
Figure 2: General Workflow for Oxetane Synthesis.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] It is classified as corrosive and an irritant.[1][5]
GHS Hazard Statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[5]
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] Store in a refrigerator.
Conclusion
This compound is a valuable and reactive building block for the synthesis of novel oxetane-containing compounds. Its utility in medicinal chemistry is of particular note, where the incorporation of the oxetane motif can lead to improved physicochemical properties of drug candidates. A thorough understanding of its chemical properties, reactivity, and safe handling is crucial for its effective application in research and development.
References
(3-(Bromomethyl)oxetan-3-yl)methanol CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol, a valuable building block in medicinal chemistry and organic synthesis.
Chemical and Physical Properties
This compound, with the CAS number 22633-44-9 , is a colorless liquid at room temperature. It is recognized as a significant intermediate in the synthesis of pharmaceuticals and pesticides due to its unique oxetane ring structure, which imparts special reactivity.
| Property | Value | Reference |
| CAS Number | 22633-44-9 | [1][2][3][4] |
| Molecular Formula | C₅H₉BrO₂ | [2][3] |
| Molecular Weight | 181.03 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 149-150 °C | |
| Density | 1.489 g/mL | |
| Melting Point | -62 °C | |
| InChI | InChI=1S/C5H9BrO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 | [2][3] |
| InChIKey | SESXZSLSTRITGO-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1C(CO1)(CO)CBr | [2] |
Spectral Data
Detailed spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are available through various chemical databases. While specific peak data is not publicly disseminated in all search results, platforms like PubChem and ChemicalBook provide access to the spectral prints.[1][2][5]
-
¹H NMR and ¹³C NMR: ¹H and ¹³C NMR spectra are available on ChemicalBook.[5] These are essential for confirming the structural integrity of the molecule.
-
Infrared (IR) Spectroscopy: A vapor phase IR spectrum is accessible on PubChem and SpectraBase.[1][2] This spectrum is useful for identifying the functional groups present in the molecule, particularly the hydroxyl (-OH) group.
-
Mass Spectrometry (MS): GC-MS data can be found on PubChem.[1][2] This data is critical for determining the molecular weight and fragmentation pattern of the compound.
Experimental Protocols
Synthesis of this compound
A multi-step synthesis for this compound has been outlined, starting from propylene glycol. While detailed reaction conditions are not provided in the source, the described sequence is as follows:
-
Formation of Propylene Glycol Hydrochloride: Propylene glycol is reacted with hydrochloric acid.
-
Bromination: The resulting propylene glycol hydrochloride is treated with potassium bromide to yield 3-bromopropanediol.
-
Hydrolysis: 3-bromopropanediol is reacted with sodium hydroxide to produce 3-bromopropanol.
-
Etherification: 3-Bromopropanol is reacted with diethyl ether in the presence of copper iodide to form 3-bromomethyl-3-hydroxypropyl ether.
-
Cyclization: The final cyclization to this compound is achieved by reacting 3-bromomethyl-3-hydroxypropyl ether with sodium hydroxide.
A detailed experimental protocol for a structurally related compound, 3-(bromomethyl)oxetane, from 3-bromo-2-(bromomethyl)propan-1-ol via an intramolecular Williamson ether synthesis is available and can be adapted.[6] This procedure involves the deprotonation of the hydroxyl group with a strong base like sodium hydride, followed by an intramolecular nucleophilic substitution to form the oxetane ring.[6]
Mandatory Visualizations
Logical Workflow for Compound Characterization
Caption: Workflow for the spectroscopic characterization of this compound.
Hypothetical Signaling Pathway Involvement
References
- 1. Compound 529264: [3-(Bromomethyl)oxetan-3-yl]methanol - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 2. [3-(Bromomethyl)oxetan-3-yl]methanol | C5H9BrO2 | CID 529264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-Bromomethyl-3-oxetanemethanol(22633-44-9) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Ring Formation of (3-(Bromomethyl)oxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (3-(bromomethyl)oxetan-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The oxetane ring, a strained four-membered cyclic ether, is of significant interest due to its unique physicochemical properties, including improved metabolic stability and reduced lipophilicity, making it a desirable motif in novel therapeutics.[1] This document details the core mechanism of ring formation, provides detailed experimental protocols, and presents key quantitative data.
Core Mechanism: Intramolecular Williamson Ether Synthesis
The formation of the oxetane ring in this compound is achieved through an intramolecular Williamson ether synthesis.[1] This robust and widely utilized method for ether formation involves the cyclization of a halo-alcohol precursor. In this specific synthesis, the starting material is 2,2-bis(bromomethyl)propane-1,3-diol.
The reaction proceeds via a two-step mechanism:
-
Deprotonation: A strong base is used to deprotonate one of the hydroxyl groups of the diol, forming a nucleophilic alkoxide intermediate.
-
Intramolecular SN2 Attack: The newly formed alkoxide then undergoes an intramolecular nucleophilic substitution (SN2) reaction, attacking the carbon atom bearing one of the bromine atoms. This backside attack displaces the bromide ion as a leaving group, resulting in the formation of the strained four-membered oxetane ring.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the precursor, 2,2-bis(bromomethyl)propane-1,3-diol, and its subsequent cyclization to this compound.
Synthesis of 2,2-bis(bromomethyl)propane-1,3-diol
Method 1: From Pentaerythritol using HBr and H₂SO₄
-
Reaction Setup: In a 250 mL three-neck flask equipped with a stirrer, add pentaerythritol (10 g, 0.073 mol) and 50 mL of 40% hydrobromic acid (HBr).
-
Addition of Acid: Slowly add 7 mL of sulfuric acid (H₂SO₄) from a pressure-equalizing funnel while stirring.
-
Reaction: Heat the mixture to reflux at 115°C for approximately 2 hours. Following this, add 5.0 mL of acetic acid (HOAc) and continue to reflux for an additional 25 hours.
-
Workup and Purification: After cooling, remove the bulk of the liquid via vacuum distillation. The resulting crude product can be recrystallized multiple times from a mixture of water and ethanol (1:20 v/v), followed by filtration and vacuum drying to yield pure 2,2-bis(bromomethyl)propane-1,3-diol as a white, powdery solid. A yield of 66.8% has been reported for this method.[2]
Ring Formation of this compound
This protocol outlines the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol to form the target oxetane.
-
Materials:
-
2,2-bis(bromomethyl)propane-1,3-diol
-
Sodium ethoxide
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Reaction Setup: The synthesis is initiated by the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide in ethanol at room temperature.[3]
-
Workup: After the reaction is complete, the mixture is concentrated under reduced pressure.
-
Extraction: The residue is then taken up in a suitable organic solvent, such as ethyl acetate, and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator.[3]
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.[3]
-
Data Presentation
The following table summarizes the key physicochemical and spectroscopic data for the starting material and the final product.
| Compound | 2,2-bis(bromomethyl)propane-1,3-diol | This compound |
| Molecular Formula | C₅H₁₀Br₂O₂ | C₅H₉BrO₂ |
| Molecular Weight | 261.94 g/mol | 181.03 g/mol |
| Appearance | Off-white powder | Liquid |
| ¹H NMR (CDCl₃, TMS) | Not specified in detail | δ 2.6 (bs, 1H, -OH), 3.70 (s, 2H, -CH₂Br), 4.00 (s, 2H, -CH₂OH), 4.45 (s, 4H, oxetane ring protons)[3] |
| IR (neat) | Not specified in detail | 3360 cm⁻¹ (broad, -OH)[3] |
| Mass Spectrum (Q+1 mode) | Not specified in detail | m/z 182 (M+H)⁺[3] |
Visualizations
The following diagrams illustrate the chemical pathways and workflows described in this guide.
References
The Solubility Profile of (3-(Bromomethyl)oxetan-3-yl)methanol: A Technical Guide for Drug Development Professionals
Introduction
(3-(Bromomethyl)oxetan-3-yl)methanol is a key building block in modern medicinal chemistry, prized for its unique structural and physicochemical properties. The incorporation of the oxetane ring, a four-membered cyclic ether, into drug candidates has been shown to offer significant advantages, including improved metabolic stability, enhanced aqueous solubility, and modulation of lipophilicity.[1][2][3][4][5] This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, alongside detailed experimental protocols for solubility determination. This information is critical for researchers and scientists in drug development to effectively utilize this versatile compound in synthesis, formulation, and screening cascades.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO₂ | PubChem |
| Molecular Weight | 181.03 g/mol | PubChem |
| Appearance | Liquid | Various Suppliers |
| Boiling Point | 150 °C at 13 mmHg | Aladdin Scientific |
| CAS Number | 22633-44-9 | PubChem |
Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Methanol | High | Polar protic solvent, capable of hydrogen bonding with the hydroxyl group. |
| Ethanol | High | Similar to methanol, a polar protic solvent that can engage in hydrogen bonding. |
| Isopropanol | Moderate to High | Polar protic solvent, though slightly less polar than methanol and ethanol. |
| Acetone | High | Polar aprotic solvent, capable of dipole-dipole interactions. |
| Ethyl Acetate | Moderate | Moderately polar solvent. |
| Dichloromethane | High | Polar aprotic solvent, effective at dissolving a wide range of organic compounds. |
| Chloroform | High | Similar to dichloromethane, a polar aprotic solvent. |
| Tetrahydrofuran (THF) | High | Polar aprotic ether, structurally similar to the oxetane ring. |
| Dimethylformamide (DMF) | High | Highly polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, known for its excellent solvating power. |
| Hexane | Low | Non-polar solvent, unlikely to effectively solvate the polar functional groups. |
| Toluene | Low to Moderate | Aromatic, non-polar solvent. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following experimental protocol can be employed. This method is based on the isothermal shake-flask method, a reliable technique for determining the solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let any undissolved solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a specified time (e.g., 15 minutes at 5000 rpm).
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the compound in the diluted samples from the saturated solutions.
-
Calculate the solubility of this compound in each organic solvent, typically expressed in units such as mg/mL or mol/L.
-
The Role of Oxetanes in Drug Discovery: A Workflow for Improving Physicochemical Properties
The incorporation of an oxetane moiety is a common strategy in medicinal chemistry to enhance the drug-like properties of a lead compound. Oxetanes can act as bioisosteres for less favorable functional groups, such as gem-dimethyl or carbonyl groups, leading to improved solubility, metabolic stability, and target engagement.[1][4][5] The following diagram illustrates a typical workflow in a drug discovery program where an oxetane-containing building block like this compound could be utilized.
Caption: A generalized workflow illustrating the use of oxetane bioisosteres in drug discovery to enhance lead compound properties.
Signaling Pathway Modulation through Oxetane-Containing Inhibitors
In many signaling pathways relevant to disease, small molecule inhibitors are designed to bind to specific protein targets, such as kinases. The physicochemical properties of these inhibitors are paramount for their efficacy. The inclusion of an oxetane can improve aqueous solubility, ensuring better bioavailability and target engagement in the cellular environment.
Caption: Diagram showing how an oxetane-containing inhibitor can modulate a signaling pathway by blocking a kinase, with its improved solubility enhancing its effectiveness.
This compound is a valuable reagent for the synthesis of novel drug candidates. While quantitative solubility data is not widely published, its structural features suggest good solubility in a range of polar organic solvents. The provided experimental protocol offers a reliable method for determining its precise solubility in solvents relevant to specific research needs. The strategic incorporation of the oxetane moiety, facilitated by building blocks like this compound, continues to be a powerful approach for optimizing the physicochemical properties of therapeutic agents, ultimately contributing to the development of safer and more effective medicines.
References
commercial availability and purity of (3-(Bromomethyl)oxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Bromomethyl)oxetan-3-yl)methanol is a key building block in medicinal chemistry and drug discovery, valued for its unique strained four-membered oxetane ring. This motif can impart desirable physicochemical properties to lead compounds, including improved solubility, metabolic stability, and conformational rigidity. This technical guide provides a comprehensive overview of the commercial availability, purity, and synthesis of this compound, intended to support researchers in its effective procurement and application.
Commercial Availability and Suppliers
This compound is readily available from several chemical suppliers. The typical purity levels range from 90% to 95%. Below is a summary of offerings from prominent vendors.
Table 1: Commercial Availability of this compound
| Supplier | Product Code | Purity | Available Quantities |
| Sigma-Aldrich | SY3371476733 | 95% | 1 g, 5 g, 10 g |
| Fluorochem | F067863 | 90% | 5 g, 10 g, 25 g, 100 g, 500 g, 1 kg |
| Thermo Fisher Scientific | H26435 | 95% | 500 mg |
| Laibo Chem | - | 90% | 250 mg, 5 g |
Note: Pricing and stock availability are subject to change. Please refer to the suppliers' websites for the most current information.
Physicochemical and Spectral Data
A summary of the key physical, chemical, and spectral properties of this compound is provided below. This data is crucial for its characterization and use in synthetic protocols.
Table 2: Physicochemical and Spectral Properties
| Property | Value | Source |
| CAS Number | 22633-44-9 | [1] |
| Molecular Formula | C5H9BrO2 | [1] |
| Molecular Weight | 181.03 g/mol | [2] |
| Appearance | Liquid | [1][3] |
| Relative Density | 1.598 | [1] |
| ¹H NMR (CDCl₃/TMS) | δ 2.6 (bs, 1H, OH), 3.70 (s, 2H, CH₂Br), 4.00 (s, 2H, CH₂OH), 4.45 (s, 4H, oxetane ring) | [4] |
| Mass Spectrum (Q+1 mode) | m/z 182 (M+ +1) | [4] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Methodology:
The synthesis is achieved through the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol at room temperature.[4] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques such as extraction and column chromatography.
Purity Analysis
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. While specific, detailed protocols from suppliers are often proprietary, a general approach is outlined below.
Workflow for Purity Assessment:
References
Spectroscopic Characterization of (3-(Bromomethyl)oxetan-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound (3-(Bromomethyl)oxetan-3-yl)methanol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed spectroscopic data and experimental methodologies.
Compound Identification
| IUPAC Name | This compound |
| Synonyms | 3-Bromomethyl-3-oxetanemethanol, [3-(Bromomethyl)-3-oxetanyl]methanol |
| CAS Number | 22633-44-9 |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Chemical Structure | |
Spectroscopic Data
The following sections present the available spectroscopic data for this compound, organized for clarity and comparative analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 4.45 | Singlet | 4H | Oxetane ring protons (-CH₂-O-CH₂-) |
| 4.00 | Singlet | 2H | Methylene protons of the hydroxymethyl group (-CH₂OH) |
| 3.70 | Singlet | 2H | Methylene protons of the bromomethyl group (-CH₂Br) |
| 2.6 | Broad Singlet | 1H | Hydroxyl proton (-OH) |
Solvent: CDCl₃, Reference: TMS
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Despite a thorough search of available scientific databases, experimental ¹³C NMR data for this compound could not be located. For structurally similar oxetane derivatives, the quaternary carbon of the oxetane ring typically appears in the range of 40-50 ppm, the oxetane methylene carbons (-CH₂-O-) around 75-85 ppm, the hydroxymethyl carbon (-CH₂OH) in the range of 60-70 ppm, and the bromomethyl carbon (-CH₂Br) around 35-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 | Medium, Broad | O-H stretching vibration of the hydroxyl group |
Sample Preparation: Neat
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Abundance | Assignment |
| 182 | [M+H]⁺ | Molecular ion peak corresponding to a molecular mass of 181[1] |
Ionization Mode: Q+1 mode[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (General):
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FTIR spectrometer are clean.
-
Place a small drop of neat this compound directly onto the ATR crystal or between two salt plates to form a thin film.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty accessory should be collected prior to sample analysis.
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode ([M+H]⁺).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak.
-
Identify any significant fragment ions and propose their structures based on the fragmentation pattern.
Visualizations
The following diagrams illustrate the chemical structure and the general workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Safe Handling of (3-(Bromomethyl)oxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (3-(Bromomethyl)oxetan-3-yl)methanol, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is critical for ensuring laboratory safety and minimizing risk.
Chemical and Physical Properties
This compound is a colorless liquid with a perceptible odor.[1] It is an important organic synthesis intermediate due to the unique reactivity conferred by its strained oxetane ring.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 22633-44-9 | [1][3][4] |
| Molecular Formula | C5H9BrO2 | [1][3] |
| Molecular Weight | 181.03 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 242 °C | [2] |
| Density | 1.598 g/mL | [1][2] |
| Flash Point | 100 °C (212 °F) | [2] |
| Refractive Index | 1.5130 to 1.5170 | [2] |
| Vapor Pressure | 0.00582 mmHg at 25°C | [2] |
| Purity | Typically >90% | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1][3] It is also irritating to the respiratory system.[2][3]
GHS Hazard Pictograms:
| Pictogram | Hazard Class |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Corrosion |
|
| Harmful/Irritant[5] |
|
| Health Hazard[5] |
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[3]
Signal Word: Danger[1]
Toxicological Information and Signaling Pathways
The primary mechanism of toxicity for alkylating agents involves the alkylation of DNA, which can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). This process is particularly effective against rapidly dividing cells.
Below is a diagram illustrating the potential signaling pathway for toxicity induced by this compound.
Caption: Postulated toxicity pathway for this compound.
Experimental Protocols: Safe Handling and Use in Synthesis
The following section details a representative experimental protocol for a Williamson ether synthesis using this compound, with integrated safety precautions at each step.
Reaction Scheme:
This compound + Phenol → (3-(Phenoxymethyl)oxetan-3-yl)methanol
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes that could cause severe eye damage.[6] |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for any signs of degradation before use. - Lab Coat: A flame-resistant lab coat should be worn. | To prevent skin contact, which could lead to severe burns.[6] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors.[6] |
Experimental Workflow for Williamson Ether Synthesis
This protocol outlines the synthesis of (3-(phenoxymethyl)oxetan-3-yl)methanol.
Caption: Experimental workflow for the synthesis of (3-(phenoxymethyl)oxetan-3-yl)methanol.
Detailed Procedure:
-
Reagent Preparation (in a chemical fume hood):
-
Wear all required PPE.
-
Weigh the required amounts of this compound, phenol, and potassium carbonate (K2CO3). Safety Note: this compound is corrosive and a skin irritant; handle with care. Phenol is toxic and corrosive. Potassium carbonate is an irritant.
-
Measure the required volume of acetone. Safety Note: Acetone is a flammable liquid.
-
-
Reaction Setup (in a chemical fume hood):
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, phenol, potassium carbonate, and acetone.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the solid potassium carbonate.
-
Wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure (3-(phenoxymethyl)oxetan-3-yl)methanol.
-
Emergency Procedures
First Aid Measures
| Exposure | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |
Spill and Leak Procedures
-
Minor Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team immediately.
-
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep away from heat, sparks, and open flames.
Disposal: Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain.
Logical Relationships in Safety and Handling
The following diagram illustrates the logical flow of safety considerations when working with this compound.
Caption: Logical workflow for the safe handling of this compound.
This guide is intended for use by trained professionals and should be supplemented with institution-specific safety protocols. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.
References
The Oxetane Ring: A Strained Scaffold Driving Reactivity in Drug Discovery Intermediates
An In-depth Technical Guide on the Role of Ring Strain in the Reactivity of (3-(Bromomethyl)oxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The four-membered oxetane ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to imbue drug candidates with improved physicochemical properties such as solubility and metabolic stability.[1][2] This is largely attributed to its nature as a compact, polar, and three-dimensional structural motif.[3] The inherent ring strain of the oxetane, a consequence of distorted bond angles, is a key determinant of its chemical reactivity. This guide provides a comprehensive analysis of the role of this ring strain in the reactivity of a key building block, this compound. By examining the interplay between the strained oxetane ring and the reactive bromomethyl group, we aim to provide a deeper understanding of the chemical behavior of this versatile intermediate, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Energetic Landscape: Quantifying Oxetane Ring Strain
The reactivity of cyclic compounds is often directly related to the degree of ring strain they possess. This strain arises from the deviation of bond angles from their ideal values (angle strain) and eclipsing interactions between adjacent substituents (torsional strain). The oxetane ring, a four-membered heterocycle, possesses a significant amount of ring strain, making it more reactive than its larger five- and six-membered counterparts like tetrahydrofuran (THF).[4]
| Ring System | Strain Energy (kcal/mol) | Strain Energy (kJ/mol) | Key Features |
| Oxetane | ~25.6 | ~107 | The presence of the oxygen atom influences polarity and reactivity. |
| Cyclobutane | 26.3 | ~110 | Puckered conformation helps to partially alleviate torsional strain. |
| Cyclopentane | 6.2 | ~26 | Considerably less strained than four-membered rings. |
| Cyclohexane | ~0 | ~0 | Adopts a stable, strain-free chair conformation. |
This data is compiled from computational and experimental studies and provides a quantitative basis for understanding the thermodynamic driving force behind the reactivity of oxetanes.
The substantial ring strain in oxetane is a primary driver for its participation in ring-opening reactions, as the release of this strain provides a thermodynamic driving force.[4]
Synthesis of this compound
The target molecule, this compound, is a 3,3-disubstituted oxetane. A common and effective method for the synthesis of such oxetanes is through an intramolecular Williamson ether synthesis. This reaction involves the cyclization of a suitably substituted diol.
Reaction Pathway: Intramolecular Sₙ2 Cyclization
The synthesis of this compound can be achieved from 2,2-bis(bromomethyl)propane-1,3-diol.[2] The reaction proceeds via a base-mediated intramolecular Sₙ2 reaction. The base deprotonates one of the hydroxyl groups, forming an alkoxide, which then acts as an intramolecular nucleophile, attacking the carbon bearing one of the bromine atoms and displacing the bromide leaving group to form the strained four-membered oxetane ring.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Intramolecular Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of similar oxetane structures.[2][5]
Materials:
-
2,2-bis(bromomethyl)propane-1,3-diol
-
Sodium hydride (NaH), 60% dispersion in mineral oil (or Sodium Ethoxide)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
Procedure:
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions:
-
Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Reactivity of the Bromomethyl Group: The Influence of the Oxetane Scaffold
The this compound molecule possesses a primary alkyl bromide, a functional group typically reactive towards nucleophilic substitution. However, the substitution pattern on the oxetane ring introduces significant steric hindrance, profoundly impacting its reactivity.
Steric Hindrance and the Sₙ2 Reaction
The bromomethyl group is attached to a quaternary carbon atom of the oxetane ring. This arrangement is analogous to a neopentyl system, which is well-known for its extremely slow rate of Sₙ2 reactions.[6] The bulky substituents on the C3 of the oxetane ring sterically shield the electrophilic carbon of the bromomethyl group from the backside attack required for an Sₙ2 mechanism.
Caption: Steric hindrance preventing backside attack in an Sₙ2 reaction.
Quantitative Comparison of Reactivity
Direct kinetic data for the nucleophilic substitution of this compound is scarce in the literature. However, a quantitative understanding can be gained by comparing it to its acyclic analogue, neopentyl bromide.
| Substrate | Relative Sₙ2 Rate (vs. Ethyl Bromide = 1) | Leaving Group | Nucleophile | Solvent |
| Ethyl Bromide | 1 | Br | SCN⁻ | Ethanol |
| Neopentyl Bromide | ~10⁻⁵ | Br | SCN⁻ | Ethanol |
| This compound | Extremely Low (estimated ~10⁻⁵) | Br | Various | Various |
This table highlights the dramatic decrease in Sₙ2 reactivity due to the steric hindrance of the neopentyl-like structure.[6]
While the Sₙ2 pathway is significantly disfavored, under forcing conditions or with highly reactive nucleophiles, substitution can occur. For instance, the reaction with sodium azide is a common method to introduce the azido group, which can then be reduced to an amine.
Reactivity of the Oxetane Ring: Ring-Opening Reactions
The inherent strain of the oxetane ring makes it susceptible to ring-opening reactions under both acidic and strongly nucleophilic conditions. The 3,3-disubstitution pattern in this compound influences the regioselectivity of these reactions.
Acid-Catalyzed Ring-Opening
In the presence of a Brønsted or Lewis acid, the oxygen atom of the oxetane is protonated or coordinated, activating the ring towards nucleophilic attack. The attack of a nucleophile then leads to the opening of the ring, forming a 1,3-diol derivative. The 3,3-disubstitution provides steric hindrance that can make the ring more stable to acid-catalyzed opening compared to monosubstituted oxetanes.
Caption: General mechanism for acid-catalyzed ring-opening of the oxetane.
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution
To quantitatively assess the reactivity of the bromomethyl group, a kinetic study can be performed. This protocol outlines a method for monitoring the reaction rate of this compound with a nucleophile, such as sodium azide, using ¹H NMR spectroscopy.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostated NMR spectrometer
Procedure:
Caption: Workflow for a kinetic study of nucleophilic substitution using NMR.
Conclusion: A Balance of Stability and Controlled Reactivity
The reactivity of this compound is a fascinating case study in the interplay of steric and electronic effects, all underpinned by the inherent strain of the four-membered oxetane ring. The ring strain provides a thermodynamic driving force for ring-opening reactions, offering synthetic pathways to 1,3-difunctionalized compounds. Conversely, the 3,3-disubstitution pattern enhances the stability of the oxetane ring towards acid-catalyzed cleavage and severely retards the rate of Sₙ2 reactions at the exocyclic bromomethyl group due to profound steric hindrance. This unique combination of a stable, drug-like scaffold with a selectively reactive handle makes this compound and related 3,3-disubstituted oxetanes highly valuable building blocks for the synthesis of complex molecules in drug discovery and development. A thorough understanding of the factors governing their reactivity is paramount for their effective utilization in the design and synthesis of next-generation therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. connectjournals.com [connectjournals.com]
- 3. Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes [spiral.imperial.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of (3-(Bromomethyl)oxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Bromomethyl)oxetan-3-yl)methanol is a key bifunctional building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a strained oxetane ring, a primary alkyl bromide, and a primary alcohol, offers a versatile platform for the synthesis of complex molecules, including spirocyclic compounds. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, detailing its reactivity and providing experimental protocols for key transformations. The strategic incorporation of the oxetane moiety can significantly enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.
Chemical Structure and Properties
This compound possesses a unique 3,3-disubstituted oxetane core. This structural feature imparts significant ring strain, influencing its reactivity.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₉BrO₂ | [1] |
| Molecular Weight | 181.03 g/mol | [1] |
| CAS Number | 22633-44-9 | |
| Physical Form | Liquid | |
| Purity | Typically >95% |
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is governed by the interplay of its three key functional groups: the bromomethyl group, the hydroxyl group, and the oxetane ring.
Electrophilic Sites
The primary electrophilic sites are the carbon atom of the bromomethyl group and, under acidic conditions, the carbon atoms of the oxetane ring.
-
Cα of the Bromomethyl Group: The carbon atom attached to the bromine is a strong electrophilic center. The electron-withdrawing nature of the bromine atom, combined with it being a good leaving group, makes this site highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions . This is the most common pathway for the functionalization of this molecule.
-
Oxetane Ring Carbons (under acidic conditions): The oxygen atom of the oxetane can be protonated by a Brønsted or Lewis acid. This activation makes the adjacent ring carbons highly electrophilic and susceptible to attack by nucleophiles, leading to ring-opening reactions . 3,3-disubstituted oxetanes are generally more stable towards external nucleophiles, but intramolecular ring-opening can occur, especially under acidic conditions.
Nucleophilic Sites
The primary nucleophilic sites are the oxygen atoms of the hydroxyl group and the oxetane ring.
-
Hydroxyl Group Oxygen: The lone pairs of electrons on the oxygen of the primary alcohol make it a potent nucleophile. It can participate in reactions such as esterification or, more significantly, can be deprotonated by a strong base to form a highly reactive alkoxide. This alkoxide is a key intermediate in Williamson ether synthesis .
-
Oxetane Ring Oxygen: The oxygen atom of the oxetane ring is also a nucleophilic center and is the site of protonation in acid-catalyzed ring-opening reactions.
Key Reactions and Experimental Protocols
Nucleophilic Substitution at the Bromomethyl Group
The primary alkyl bromide readily undergoes SN2 reactions with a wide range of nucleophiles.
Example: Synthesis of 3-Azidomethyl-3-hydroxymethyloxetane
This reaction demonstrates the high reactivity of the bromomethyl group towards nucleophilic displacement.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Ambient | 16 | ~100 (quantitative) | [2] |
Experimental Protocol: Synthesis of 3-Azidomethyl-3-hydroxymethyloxetane [2]
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.1 eq).
-
Stir the reaction mixture at ambient temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product is typically of high purity and may be used in subsequent steps without further purification.
Williamson Ether Synthesis
The hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile. This is particularly useful for the synthesis of ethers.
General Protocol for Williamson Ether Synthesis [3][4][5][6]
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture as required and monitor by TLC or GC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Intramolecular Cyclization: Synthesis of Spiro-oxetanes
A key application of this compound's bifunctionality is in the synthesis of spirocyclic ethers. This is achieved through an intramolecular Williamson ether synthesis.
Example: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (from a related precursor)
Conceptual Workflow for Spiro-oxetane Synthesis
Caption: Intramolecular Williamson Ether Synthesis Pathway.
Role in Drug Discovery and Signaling Pathways
The oxetane motif is of significant interest in medicinal chemistry due to its ability to improve the physicochemical properties of drug candidates.[8][9][10] While there is no specific signaling pathway directly attributed to this compound, the incorporation of the oxetane moiety it provides can influence a molecule's interaction with biological targets.
Key Advantages of Incorporating the Oxetane Moiety:
-
Improved Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a drug candidate.
-
Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups.
-
Reduced Lipophilicity: Replacing lipophilic groups like gem-dimethyl with an oxetane can improve the ADME (absorption, distribution, metabolism, and excretion) profile of a compound.
-
Modulation of Basicity: The presence of an oxetane can influence the pKa of nearby amine groups.
The following diagram illustrates the logical flow of how the properties of this compound contribute to its utility in drug discovery.
Caption: Utility in Drug Discovery Workflow.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. A thorough understanding of its distinct electrophilic and nucleophilic sites allows for the strategic design of synthetic routes to novel and complex molecules. The primary electrophilic center at the bromomethyl carbon facilitates a range of SN2 reactions, while the nucleophilic hydroxyl group enables ether formation and intramolecular cyclizations. The oxetane ring, while generally stable, can undergo acid-catalyzed ring-opening, providing further synthetic opportunities. The advantageous physicochemical properties imparted by the oxetane moiety make this compound a highly sought-after component in the development of modern therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. US5489700A - 3-Azidomethyl-3-nitratomethyloxetane - Google Patents [patents.google.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
- 8. Recent advances in the synthesis of 3,3-disubstituted oxetanes (2024) | Hikaru Ishikura [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: The Use of (3-(Bromomethyl)oxetan-3-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (3-(Bromomethyl)oxetan-3-yl)methanol as a key building block in medicinal chemistry. The incorporation of the 3,3-disubstituted oxetane motif into drug candidates has emerged as a powerful strategy to address common challenges in drug discovery, such as poor physicochemical properties and metabolic instability.
The Role of the Oxetane Moiety in Drug Design
The four-membered oxetane ring is a strained cyclic ether that, when incorporated into small molecules, can significantly enhance their drug-like properties.[1] It is often employed as a bioisostere for gem-dimethyl and carbonyl groups, offering a unique combination of steric bulk and polarity without a substantial increase in lipophilicity.[1][2]
Key advantages of incorporating a 3,3-disubstituted oxetane moiety include:
-
Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can lead to a dramatic increase in aqueous solubility, with reports of improvements ranging from 4-fold to over 4000-fold.[1][3]
-
Enhanced Metabolic Stability: The replacement of metabolically susceptible groups, such as gem-dimethyl groups, with the more stable oxetane ring can significantly increase the metabolic half-life of a compound.[2][3]
-
Reduced Lipophilicity: In an effort to improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates, reducing lipophilicity is often a key objective. The oxetane motif provides a less lipophilic alternative to other bulky substituents.[2][4]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can decrease the pKa of proximal amines, which can be beneficial for optimizing a compound's pharmacokinetic profile and reducing off-target effects.[2] An oxetane positioned alpha to an amine can reduce the pKa by as much as 2.7 units.[4]
Quantitative Impact on Physicochemical and Biological Properties
The introduction of the oxetane moiety using building blocks like this compound has a quantifiable impact on various drug-like properties. The following tables summarize data from various studies, comparing parent compounds to their oxetane-containing analogs.
Table 1: Impact of Oxetane Incorporation on Physicochemical Properties
| Parent Compound Scaffold | Modification | Change in Aqueous Solubility | Change in LogD/Lipophilicity | Change in pKa of Proximal Amine | Reference(s) |
| Lipophilic open chain | Methylene replaced with oxetane | 25- to 4000-fold increase | Lowered | Not Applicable | [1] |
| Polar cyclic scaffold | gem-dimethyl replaced with oxetane | 4- to 4000-fold increase | Lowered | Not Applicable | [1] |
| Piperazine derivative | N-ethyl replaced with N-oxetanyl | Increased | Lowered | Reduced (calculated pKaH from 8.0 to 6.4) | [2][4] |
| EZH2 inhibitor lead | Dimethylisoxazole replaced with methoxymethyl-oxetane | "Drastically improved" | Lowered (LogD of 1.9) | Not Applicable | [2][4] |
Table 2: Impact of Oxetane Incorporation on Biological Activity and Metabolic Stability
| Drug Target/Compound Class | Parent Compound IC50 | Oxetane Analog IC50 | Change in Metabolic Stability | Reference(s) |
| ALDH1A1 Inhibitor (CM39) | 0.9 µM | Not specified, but led to lead compound | Improved | [5] |
| Bruton's Tyrosine Kinase (BTK) Inhibitor | Not specified | 0.85 nM (wild-type), 0.99 nM (mutant) | Improved permeability | [5] |
| FMS-like tyrosine kinase 3 (FLT3) Inhibitor (Crenolanib) | Not specified | 1.3 to 67.8 nM (against various mutations) | Favorable PK profile | [5] |
| Spleen Tyrosine Kinase (SYK) Inhibitor (Entospletinib analog) | Not specified | Not specified, but improved selectivity | Increased | [2][4] |
| ABL Kinase Inhibitor (Nilotinib analog) | Potent | 40 times more potent than Gleevec | Not specified | [6] |
Experimental Protocols
This compound is a versatile bifunctional building block. The primary alcohol can be oxidized to a carboxylic acid or used in coupling reactions, while the bromomethyl group is an excellent electrophile for substitution reactions with various nucleophiles.
Protocol 1: O-Alkylation of Phenols (Etherification)
This protocol describes the synthesis of (3-(aryloxymethyl)oxetan-3-yl)methanol derivatives through the Williamson ether synthesis.
Reaction Scheme:
Materials:
-
This compound
-
Substituted phenol (ArOH)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (1.5 eq.).
-
Add a sufficient volume of acetone to dissolve the reactants.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated to reflux to increase the rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Wash the solid residue with acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-(aryloxymethyl)oxetan-3-yl)methanol product.
Note: This protocol is adapted from a similar synthesis described in the literature.[7]
Experimental Workflow for O-Alkylation
Caption: Workflow for the O-alkylation of phenols.
Protocol 2: N-Alkylation of Amines (Amination)
This protocol outlines a general procedure for the synthesis of 3-((alkylamino)methyl)oxetan-3-yl)methanol derivatives. The bromomethyl group readily undergoes nucleophilic substitution with primary or secondary amines.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (R¹R²NH)
-
A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq.) and the base (1.5 eq.) in the chosen solvent.
-
Add a solution of this compound (1.2 eq.) in the same solvent dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction may be gently heated if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Note: For less reactive amines, stronger bases and higher temperatures may be required. For the synthesis of primary amines, a two-step procedure involving an initial reaction with an ammonia equivalent (e.g., from a protected source) followed by deprotection is often employed.[8]
Experimental Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of amines.
Application in Targeting Signaling Pathways
The favorable properties imparted by the oxetane moiety have led to its incorporation in inhibitors targeting a range of signaling pathways implicated in diseases such as cancer and autoimmune disorders. For example, oxetane-containing molecules have been developed as potent inhibitors of kinases like Bruton's Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (SYK), which are crucial components of the B-cell receptor signaling pathway.[2][4][5]
B-Cell Receptor Signaling Pathway
Caption: Inhibition of the B-cell receptor pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. connectjournals.com [connectjournals.com]
- 8. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Spiro-Oxetanes from (3-(Bromomethyl)oxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds containing an oxetane ring are of significant interest in medicinal chemistry. The three-dimensional nature of spirocycles allows for enhanced protein interactions and improved physicochemical properties compared to planar molecules.[1] The oxetane moiety, a four-membered ether, serves as a valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and reduced lipophilicity.[2][3] This document provides detailed application notes and a protocol for the synthesis of a spiro-oxetane derivative starting from (3-(bromomethyl)oxetan-3-yl)methanol.
Synthetic Strategy: Intramolecular Williamson Etherification
The primary synthetic route for converting this compound into a spiro-oxetane is through an intramolecular Williamson etherification. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, displacing the bromide on the adjacent carbon. This process results in the formation of a second, three-membered ring fused in a spirocyclic fashion to the oxetane ring, yielding 1-oxa-5-azaspiro[2.3]hexane (assuming a nitrogen is not involved, the product should be a dioxaspiro compound). The intramolecular cyclization of this compound will form a bicyclic ether, 1,4-dioxaspiro[2.3]hexane.
This method is advantageous due to its straightforward nature and the ready availability of the starting material.[4][5][6] The formation of the strained four-membered oxetane ring is a key step, and various synthetic strategies have been developed to achieve this.[7][8][9]
Application Notes
Spiro-oxetanes are valuable building blocks in drug discovery for several reasons:
-
Improved Physicochemical Properties: The incorporation of an oxetane ring can significantly enhance aqueous solubility. Replacing a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000.[2]
-
Metabolic Stability: The oxetane motif is generally more resistant to metabolic degradation compared to gem-dimethyl or carbonyl groups, leading to improved pharmacokinetic profiles.[2][3]
-
Structural Rigidity and Conformational Control: The rigid nature of the oxetane ring can lock the conformation of a molecule, which can be advantageous for binding to a biological target.[10]
-
Bioisosterism: Oxetanes are excellent bioisosteres for carbonyl and gem-dimethyl groups, allowing for the fine-tuning of a drug candidate's properties without drastically altering its core structure.[1][11] For example, spirocyclic oxetanes like 2-oxa-6-azaspiro[3.3]heptane are considered valuable alternatives to morpholine in medicinal chemistry.[3]
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[2.3]hexane
This protocol details the synthesis of 1,4-dioxaspiro[2.3]hexane from this compound via an intramolecular Williamson etherification.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the suspension to 0 °C using an ice bath.
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.
-
Add the solution of the starting material dropwise to the stirred suspension of sodium hydride at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.[11]
-
Transfer the mixture to a separatory funnel. Add water and an organic solvent such as dichloromethane or diethyl ether.
-
Shake the funnel and allow the layers to separate. Extract the aqueous layer with the organic solvent (3 x 10 mL).[1]
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired spiro-oxetane.[1]
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Reagent | Sodium Hydride (60% in oil) | [11] |
| Solvent | Anhydrous Tetrahydrofuran | [11] |
| Reaction Time | 12-24 hours | [11] |
| Reaction Temperature | 0 °C to Room Temperature | [11] |
| Expected Product | 1,4-Dioxaspiro[2.3]hexane | - |
| Expected Yield | 60-80% (estimated based on similar reactions) | - |
| Purification Method | Silica Gel Column Chromatography | [1] |
Visualizations
Caption: Synthetic pathway for 1,4-Dioxaspiro[2.3]hexane.
Caption: General experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. [3-(Bromomethyl)oxetan-3-yl]methanol | C5H9BrO2 | CID 529264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of (3-(Bromomethyl)oxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Bromomethyl)oxetan-3-yl)methanol is a key building block in medicinal chemistry, prized for its unique strained four-membered oxetane ring. The incorporation of the oxetane motif into drug candidates can lead to improved physicochemical properties such as increased solubility, metabolic stability, and enhanced binding to biological targets. This document provides detailed protocols for the nucleophilic substitution at the primary carbon bearing the bromine atom, a versatile method for introducing a variety of functional groups, thereby enabling the synthesis of diverse compound libraries for drug discovery programs.
The inherent ring strain of the oxetane does not typically lead to ring-opening under the mild basic or neutral conditions used for these SN2 reactions, making this compound a robust substrate for derivatization.
Data Presentation
The following table summarizes representative conditions and expected yields for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature | Time | Product Structure | Typical Yield (%) |
| Phenols | Phenol | K₂CO₃ | Acetone | Room Temp. | 20 hr | (3-(Phenoxymethyl)oxetan-3-yl)methanol | 80-90%[1] |
| 4-Fluorophenol | K₂CO₃ | Acetone | Room Temp. | 20 hr | (3-((4-Fluorophenoxy)methyl)oxetan-3-yl)methanol | ~87%[1] | |
| Amines | Primary/Secondary Amine | K₂CO₃ / Et₃N | Acetonitrile / THF | RT - Reflux | 2-24 hr | (3-((Dialkylamino)methyl)oxetan-3-yl)methanol | Generally High |
| Thiols | Thiophenol | NaOH / K₂CO₃ | Ethanol / DMF | RT - 60°C | 4-24 hr | (3-((Phenylthio)methyl)oxetan-3-yl)methanol | Generally High |
Experimental Protocols
Synthesis of Starting Material: this compound
The starting material can be synthesized via the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of a base.
Procedure:
-
2,2-Bis(bromomethyl)propane-1,3-diol is cyclized in the presence of sodium ethoxide in ethanol at room temperature.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the product.
-
A typical yield for this synthesis is approximately 65%.[1]
-
The structure of this compound is confirmed by spectroscopic methods (IR, ¹H NMR, and MS).[1]
Protocol 1: Nucleophilic Substitution with Phenols (O-Alkylation)
This protocol describes the synthesis of (3-(aryloxymethyl)oxetan-3-yl)methanol derivatives.
Materials:
-
This compound
-
Substituted or unsubstituted phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure: [1]
-
In a round-bottom flask, combine this compound (1.0 eq), the desired phenol (1.0 eq), and potassium carbonate (2.0 eq) in acetone.
-
Stir the mixture at room temperature for approximately 20 hours, monitoring the reaction by TLC.
-
Upon completion, filter the mixture to remove insoluble salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc/Hexane).
Protocol 2: Nucleophilic Substitution with Amines (N-Alkylation)
This protocol provides a general procedure for the synthesis of (3-((alkylamino)methyl)oxetan-3-yl)methanol derivatives.
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Standard laboratory glassware and purification apparatus
Procedure: (Adapted from general procedures for alkylation of amines with alkyl halides)[2]
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or THF.
-
Add the desired amine (2.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature overnight or heat to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Substitution with Thiols (S-Alkylation)
This protocol outlines a general method for the synthesis of (3-((arylthio)methyl)oxetan-3-yl)methanol or (3-((alkylthio)methyl)oxetan-3-yl)methanol derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, alkyl thiol)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Dimethylformamide (DMF)
-
Dichloromethane
-
Standard laboratory glassware and purification apparatus
Procedure: (Adapted from general procedures for alkylation of thiols with alkyl halides)[2]
-
To a solution of the desired thiol (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Stir the reaction mixture at room temperature overnight or heat to 50-60°C for a few hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude thioether.
-
Purify by column chromatography on silica gel if necessary.
Application in Drug Discovery: A Workflow for Oxetane-Based Inhibitors
The derivatized oxetane-containing molecules are valuable scaffolds for the development of potent and selective enzyme inhibitors. The following diagram illustrates a typical workflow from synthesis to biological evaluation.
Caption: Experimental workflow for synthesis and evaluation of oxetane-based enzyme inhibitors.
References
Application Notes and Protocols: Ring-Opening Reactions of (3-(Bromomethyl)oxetan-3-yl)methanol with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Bromomethyl)oxetan-3-yl)methanol is a key building block in medicinal chemistry, valued for its unique sterically hindered yet reactive bifunctional nature. The presence of a primary bromide offers a site for nucleophilic substitution, while the hydroxymethyl group provides a handle for further functionalization. This document provides detailed application notes and protocols for the reaction of this compound with various amines. These reactions are crucial for the synthesis of novel small molecules in drug discovery, allowing for the introduction of diverse amine functionalities while retaining the desirable oxetane motif. The oxetane ring is a known bioisostere for gem-dimethyl and carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability.
The primary reaction discussed is the nucleophilic substitution of the bromide by an amine, which proceeds without ring-opening of the strained oxetane core. This allows for the synthesis of a variety of 3-substituted-3-(aminomethyl)oxetane derivatives.
Reaction Mechanism and Workflow
The reaction of this compound with amines is a standard bimolecular nucleophilic substitution (SN2) reaction. The amine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming a new carbon-nitrogen bond.
Reaction Pathway
Caption: General reaction scheme for the SN2 reaction.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Data Presentation
The following table summarizes the expected outcomes for the reaction of this compound with various classes of amines based on general chemical principles and available literature. Specific yield data is limited in the public domain and will vary depending on the specific amine and reaction conditions.
| Amine Type | Amine Example | Expected Product | Typical Reaction Conditions | Notes |
| Primary Aliphatic | Benzylamine | [3-((Benzylamino)methyl)oxetan-3-yl]methanol | MeCN or EtOH, K₂CO₃, 60-80 °C, 12-24 h | A base is recommended to scavenge the HBr formed. The product is commercially available, indicating the feasibility of this reaction. |
| n-Butylamine | [3-((n-Butylamino)methyl)oxetan-3-yl]methanol | MeCN or EtOH, K₂CO₃, 60-80 °C, 12-24 h | Similar to benzylamine, a base is beneficial for driving the reaction to completion. | |
| Secondary Aliphatic | Diethylamine | [3-((Diethylamino)methyl)oxetan-3-yl]methanol | MeCN or EtOH, K₂CO₃, 60-80 °C, 12-24 h | Reaction may be slower than with primary amines due to increased steric hindrance. |
| Morpholine | (3-(Morpholinomethyl)oxetan-3-yl)methanol | MeCN or EtOH, K₂CO₃, 60-80 °C, 12-24 h | A common transformation in medicinal chemistry. | |
| Aromatic | Aniline | [3-((Phenylamino)methyl)oxetan-3-yl]methanol | DMF or DMSO, higher temperatures (e.g., 100-120 °C), 24-48 h | Anilines are less nucleophilic than aliphatic amines and generally require more forcing conditions. A stronger base may be necessary. |
| Heterocyclic | 3,5-Dinitro-1H-pyrazol-4-amine | [3-((4-Amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)oxetan-3-yl]methanol | MeCN/DMF, 100 °C, 24 h | A specific example from the literature demonstrating the reaction with a weakly nucleophilic heterocyclic amine.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with different types of amines.
Protocol 1: General Procedure for Reaction with Primary and Secondary Aliphatic Amines
Materials:
-
This compound
-
Aliphatic amine (e.g., benzylamine, diethylamine) (1.1 - 2.0 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)
-
Acetonitrile (MeCN) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., MeCN or EtOH, approximately 0.1-0.5 M concentration).
-
Add the aliphatic amine (1.1 - 2.0 eq) to the solution.
-
Add a base such as potassium carbonate (1.5 - 2.0 eq) or triethylamine (1.5 - 2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Procedure for Reaction with a Weakly Nucleophilic Heterocyclic Amine
This protocol is adapted from the synthesis of [3-((4-Amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)oxetan-3-yl]methanol.[1]
Materials:
-
This compound (BMHMO) (1.3 eq)
-
3,5-Dinitro-1H-pyrazol-4-amine (1.0 eq)
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
Procedure:
-
To a reaction vial, add 3,5-dinitro-1H-pyrazol-4-amine (1.0 eq) and this compound (1.3 eq).
-
Add a mixture of acetonitrile and DMF (e.g., in a 2.5:1 ratio) to dissolve the reactants.
-
Seal the vial and heat the suspension to 100 °C, at which point it should become a clear solution.
-
Maintain the temperature for 24 hours.
-
After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, pour the reaction mixture into ethyl acetate and wash with water.
-
Dry the organic layer and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: General Procedure for Reaction with Aromatic Amines (Anilines)
Materials:
-
This compound
-
Aniline derivative (1.1 - 2.0 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the aniline derivative (1.1 - 2.0 eq).
-
Add a suitable base, such as potassium carbonate or cesium carbonate (2.0 eq).
-
Add a high-boiling polar aprotic solvent such as DMF or DMSO (approximately 0.1-0.5 M concentration).
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine to remove the solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
Conclusion
The reaction of this compound with amines provides a reliable method for the synthesis of 3-aminomethyl-3-hydroxymethyloxetane derivatives. The choice of reaction conditions, particularly the solvent, base, and temperature, should be tailored to the nucleophilicity of the amine. While aliphatic amines typically react under milder conditions, aromatic and some heterocyclic amines require more forcing conditions to achieve good conversion. These protocols serve as a valuable starting point for the synthesis of novel oxetane-containing compounds for applications in drug discovery and development.
References
Application Notes and Protocols: Incorporating Oxetane Motifs into Drug Scaffolds using (3-(Bromomethyl)oxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of oxetane motifs into drug candidates has emerged as a powerful tool in modern medicinal chemistry. The unique physicochemical properties of the oxetane ring—a four-membered cyclic ether—can significantly enhance the drug-like characteristics of a molecule. As a bioisosteric replacement for commonly used functional groups such as gem-dimethyl and carbonyl groups, the oxetane moiety offers a compelling combination of properties.[1][2][3] This small, polar, and three-dimensional structural element can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing access to novel chemical space and increasing the sp³ character of the molecule.[1][3]
(3-(Bromomethyl)oxetan-3-yl)methanol is a key building block that facilitates the introduction of the 3-hydroxymethyl-3-methyloxetane moiety. This bifunctional reagent, possessing both a reactive bromomethyl group and a primary alcohol, allows for versatile derivatization and incorporation into a wide array of drug scaffolds. These application notes provide a comprehensive overview of the utility of this compound, including comparative data on the impact of oxetane incorporation, detailed synthetic protocols, and visualizations of relevant biological pathways.
Advantages of Incorporating the Oxetane Motif
The introduction of an oxetane ring can confer several benefits to a drug candidate:
-
Improved Physicochemical Properties: The inherent polarity of the ether oxygen in the oxetane ring can lead to enhanced aqueous solubility and reduced lipophilicity (LogP/LogD), which are often critical for a favorable pharmacokinetic profile.[1][4]
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 (CYP) enzymes compared to more traditional functionalities like gem-dimethyl groups, which are susceptible to oxidation.[5] This can lead to a longer half-life and improved bioavailability.
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane can lower the pKa of a proximal amine.[4] This modulation of basicity can be crucial for optimizing target engagement and reducing off-target effects, such as hERG inhibition.
-
Increased sp³ Character: In the quest for molecules with greater three-dimensionality to improve target selectivity and binding, the introduction of the sp³-rich oxetane ring is a valuable strategy.[2]
-
Novel Chemical Space: The unique geometry and electronic properties of the oxetane ring allow for the exploration of novel chemical space, potentially leading to new intellectual property.[1]
Data Presentation: Impact of Oxetane Incorporation
The following tables summarize quantitative data from various studies, illustrating the beneficial effects of incorporating an oxetane motif as a bioisosteric replacement for other functional groups.
Table 1: Comparison of Physicochemical Properties of a Bruton's Tyrosine Kinase (BTK) Inhibitor and its Oxetane-Containing Analog
| Compound | Structure | BTK IC₅₀ (nM) | Cellular Activity (OCI-Ly10, IC₅₀, nM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Parent Compound (17) | Tetrahydropyridine derivative | - | - | < detection limit |
| Oxetane Analog (18) | Oxetane incorporated into tetrahydropyridine scaffold | 0.85 (wild-type), 0.99 (mutant) | 2 | 1.42 |
Data sourced from a review on the applications of oxetanes in drug discovery and medicinal chemistry.[2] This table demonstrates a significant improvement in both potency and permeability upon incorporation of the oxetane motif.
Table 2: Bioisosteric Replacement of a gem-Dimethyl Group with an Oxetane in a BACE1 Inhibitor
| Compound | Structure | BACE1 IC₅₀ (nM) | pKa of distal piperidine N | Selectivity over AChE (IC₅₀, µM) |
| gem-Dimethyl Analog (19) | Contains a gem-dimethyl group | - | - | - |
| Oxetane Analog (20) | gem-dimethyl replaced with oxetane | 2.5 | Reduced | 2.42 |
Data sourced from a review on the applications of oxetanes in drug discovery and medicinal chemistry.[2] This example highlights the ability of the oxetane to reduce the pKa of a nearby amine, leading to improved selectivity.
Table 3: Impact of Oxetane Incorporation on Metabolic Stability and Solubility of a Matrix Metalloproteinase-13 (MMP-13) Inhibitor
| Compound | Structure | MMP-13 Kᵢ (nM) | Metabolic Stability | Aqueous Solubility |
| Parent Compound (35) | Contains a methyl and a sulfur group | 2.7 | Low | Low |
| Oxetane Analog (36) | Methyl group replaced with oxetane, sulfur with carbon | Maintained low nM potency | Significantly improved | Significantly improved |
| Oxetane Analog (37) | Methyl group replaced with oxetane, sulfur with nitrogen | Maintained low nM potency | Significantly improved | Significantly improved |
Data sourced from a review on the applications of oxetanes in drug discovery and medicinal chemistry.[2] This table showcases the dramatic improvement in both metabolic stability and aqueous solubility achieved by replacing a methyl group with an oxetane.
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of the oxetane motif using this compound.
Protocol 1: General Procedure for the Synthesis of O-Alkyl-3-(hydroxymethyl)oxetanes via Williamson Ether Synthesis
This protocol describes the reaction of this compound with phenols or other alcohols.
Reaction Scheme:
Materials:
-
This compound
-
Phenol or alcohol substrate
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a solution of the phenol or alcohol (1.0 eq.) in anhydrous acetone or DMF, add a suitable base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.2 eq. in an ice bath).
-
Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux until the starting material is consumed (monitor by TLC). A typical reaction time is 12-24 hours.[6]
-
After completion, cool the reaction mixture to room temperature. If using K₂CO₃, filter off the solid. If using NaH, carefully quench the reaction with water at 0 °C.
-
Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired O-alkylated oxetane.[6]
Protocol 2: General Procedure for the Synthesis of N-Alkyl-3-(hydroxymethyl)oxetanes
This protocol outlines the reaction of this compound with primary or secondary amines.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine substrate
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a solution of the amine (1.0 eq.) in anhydrous acetonitrile or DMF, add a base such as K₂CO₃ (2.0 eq.) or TEA (2.0 eq.).
-
Add this compound (1.2 eq.) to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC to obtain the desired N-alkylated oxetane.
Protocol 3: General Procedure for the Synthesis of S-Alkyl-3-(hydroxymethyl)oxetanes
This protocol describes the reaction of this compound with thiols.
Reaction Scheme:
Materials:
-
This compound
-
Thiol substrate
-
Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
-
Anhydrous ethanol or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a solution of the thiol (1.0 eq.) in anhydrous ethanol or DMF, add a base such as K₂CO₃ (1.5 eq.) or an aqueous solution of NaOH (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired S-alkylated oxetane.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by oxetane-containing inhibitors. Many oxetane-modified drugs target kinases like Bruton's Tyrosine Kinase (BTK).
Experimental Workflow Diagram
This diagram illustrates the general workflow for the synthesis and purification of an oxetane-containing compound using this compound.
References
(3-(Bromomethyl)oxetan-3-yl)methanol: A Versatile Building Block for Bioactive Molecules
(3-(Bromomethyl)oxetan-3-yl)methanol has emerged as a valuable and versatile building block in medicinal chemistry for the synthesis of a wide array of bioactive molecules. Its unique structural features, combining a reactive bromomethyl group, a primary alcohol, and a strained oxetane ring, provide medicinal chemists with a powerful tool to introduce desirable physicochemical properties into drug candidates. The incorporation of the oxetane motif can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity, while also providing a three-dimensional scaffold that can enhance binding affinity to biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, targeting researchers, scientists, and drug development professionals.
Application in the Synthesis of Aryloxymethyl Oxetane Derivatives
A primary application of this compound is in the synthesis of 3-(aryloxymethyl)oxetan-3-yl)methanol derivatives through Williamson ether synthesis. The resulting compounds can be further functionalized to generate a variety of bioactive molecules, including aminooxetanes.
Synthesis of (3-(Aryloxymethyl)oxetan-3-yl)methanol
The synthesis of (3-(aryloxymethyl)oxetan-3-yl)methanol is achieved by reacting this compound with various substituted phenols in the presence of a base.
Experimental Protocol:
A mixture of this compound (0.02 mol), potassium carbonate (K2CO3) (0.04 mol), and the desired phenol (0.02 mol) in acetone is refluxed for 20 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off. The acetone filtrate is concentrated under reduced pressure. The resulting crude residue is dissolved in dichloromethane and washed with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the (3-(aryloxymethyl)oxetan-3-yl)methanol product.[1]
Quantitative Data:
| Phenol Substituent (R) | Product | Yield (%) |
| H | (3-(Phenoxymethyl)oxetan-3-yl)methanol | - |
| 4-F | (3-((4-Fluorophenoxy)methyl)oxetan-3-yl)methanol | - |
| 4-Cl | (3-((4-Chlorophenoxy)methyl)oxetan-3-yl)methanol | - |
| 4-Br | (3-((4-Bromophenoxy)methyl)oxetan-3-yl)methanol | - |
| 4-OCH3 | (3-((4-Methoxyphenoxy)methyl)oxetan-3-yl)methanol | - |
Note: Specific yield data for each derivative was not available in the searched literature.
Experimental Workflow:
From Aryloxymethyl Oxetanes to Bioactive Amines
The synthesized (3-(aryloxymethyl)oxetan-3-yl)methanol can be further converted to bioactive amines through a multi-step process involving oxidation and a Curtius rearrangement.
Experimental Protocol:
-
Oxidation: The (3-(aryloxymethyl)oxetan-3-yl)methanol is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO4) in an aqueous sodium hydroxide solution containing dioxane.[1]
-
Curtius Rearrangement and Carbamate Formation: The resulting carboxylic acid is treated with diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in the presence of benzyl alcohol to form the N-Cbz protected aminooxetane.[1]
-
Deprotection: The N-Cbz protecting group is removed by catalytic hydrogenation using 10% palladium on carbon (Pd/C) in methanol to yield the final 3-(aryloxymethyl)oxetan-3-yl-amine.[1]
Quantitative Data for a Representative Synthesis (R = H):
| Step | Intermediate/Product | Yield (%) |
| 1 | 3-(Phenoxymethyl)oxetane-3-carboxylic acid | - |
| 2 | Benzyl (3-(phenoxymethyl)oxetan-3-yl)carbamate | 86 |
| 3 | 3-(Phenoxymethyl)oxetan-3-amine | - |
Note: Specific yield data for steps 1 and 3 were not available in the searched literature.
Logical Relationship of the Synthetic Pathway:
Application in the Synthesis of Spirocyclic Oxetanes
This compound serves as a precursor for the synthesis of 3,3-bis(bromomethyl)oxetane, a key intermediate in the construction of spirocyclic oxetanes. These spirocycles are of great interest in drug discovery due to their inherent three-dimensionality.
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole
While not directly starting from this compound, a related precursor, 3-bromo-2,2-bis(bromomethyl)propan-1-ol, is used to synthesize a spirocyclic oxetane which is then incorporated into a benzimidazole system.[2] This highlights the potential of oxetane building blocks in creating complex heterocyclic systems.
General Workflow for Spirocyclic Heterocycle Synthesis:
Potential Applications in Kinase and Protease Inhibitors
The oxetane moiety is increasingly being incorporated into the design of various enzyme inhibitors, including kinase and protease inhibitors. While specific examples starting directly from this compound are not extensively documented, the reactivity of this building block makes it a highly attractive starting material for the synthesis of such inhibitors.
For instance, the primary alcohol can be oxidized to an aldehyde or carboxylic acid for further elaboration, while the bromomethyl group allows for facile nucleophilic substitution with amines or phenols present in kinase or protease inhibitor scaffolds.
Hypothetical Signaling Pathway Inhibition:
Many kinase inhibitors target signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway. A hypothetical scenario for a kinase inhibitor derived from our building block is depicted below.
Conclusion
This compound is a highly promising building block for the synthesis of diverse and complex bioactive molecules. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists. The protocols and data presented here provide a foundation for researchers to explore the full potential of this versatile compound in the development of novel therapeutics. Further exploration into its application for synthesizing a broader range of enzyme inhibitors and other targeted therapies is warranted.
References
Application Notes and Protocols for the Use of (3-(Bromomethyl)oxetan-3-yl)methanol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Bromomethyl)oxetan-3-yl)methanol is a versatile bifunctional monomer containing a reactive oxetane ring and a primary bromomethyl group. This unique structure allows for its use in a variety of polymerization techniques, leading to the synthesis of functional polymers with tailored properties. The strained four-membered oxetane ring is susceptible to ring-opening polymerization, primarily through a cationic mechanism, to yield polyethers. The presence of the bromomethyl group provides a site for post-polymerization modification, enabling the introduction of various functionalities. Furthermore, the hydroxyl group can be used for further chemical transformations or to influence the polymer's properties, such as solubility and thermal stability.
These characteristics make polymers derived from this compound promising candidates for applications in specialized fields, including as energetic binders, in the development of advanced coatings and adhesives, and as precursors for functional materials in biomedical applications.
Key Applications
Polymers synthesized from this compound are of interest in several areas of polymer chemistry and materials science:
-
Energetic Materials: The oxetane backbone can be a component of energetic polymers used in propellants and explosives. The bromomethyl group can be converted to other energetic functionalities, such as azido groups, through nucleophilic substitution.
-
Specialty Polymers and Coatings: The resulting polyethers can exhibit desirable properties such as good thermal stability and adhesion. The pendant bromomethyl groups can be used for cross-linking or for grafting other polymer chains to modify surface properties.
-
Functional Polymer Architectures: This monomer can be used to create various polymer architectures, including linear, branched, and hyperbranched polymers, depending on the polymerization conditions.
-
Pharmaceutical Intermediates: The unique structure of the monomer and its derivatives makes it a valuable building block in organic synthesis for the development of complex molecules.[1]
Data Presentation
Due to the limited availability of specific experimental data for the homopolymer of this compound, the following table presents expected and representative data based on the polymerization of structurally similar oxetane monomers, such as 3-ethyl-3-(hydroxymethyl)oxetane.
| Property | Expected/Representative Value | Notes |
| Monomer Properties | ||
| Molecular Weight | 181.03 g/mol [2] | |
| Appearance | Colorless to light yellow liquid[1] | |
| Boiling Point | 242.4 °C[1] | |
| Density | ~1.598 g/cm³ | |
| Polymer Properties (Predicted) | These values are highly dependent on the polymerization conditions (initiator, temperature, etc.) and the resulting polymer architecture (linear vs. hyperbranched). | |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Can be controlled by the monomer-to-initiator ratio. |
| Polydispersity Index (PDI) | 1.5 - 4.0 | Cationic ring-opening polymerization can sometimes lead to broader molecular weight distributions. |
| Glass Transition Temp. (Tg) | -20 to 10 °C | Expected to be in this range for a flexible polyether backbone. |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, acetone). Insoluble in water and alkanes. | The polarity of the polyether backbone and the pendant groups will determine solubility. |
Experimental Protocols
The following protocols are adapted from established procedures for the cationic ring-opening polymerization of substituted oxetanes.
Protocol 1: Synthesis of Linear Poly(this compound) via Cationic Ring-Opening Polymerization
This protocol describes the synthesis of a linear polyether using a Lewis acid initiator.
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Anhydrous Dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (for quenching)
-
Hexanes (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 27.6 mmol) in anhydrous dichloromethane (e.g., 50 mL) under an inert atmosphere.
-
Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a calculated amount of BF₃·OEt₂ solution in dichloromethane (e.g., targeting a monomer-to-initiator ratio of 100:1) via syringe.
-
Polymerization: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 24 hours. The progress of the polymerization can be monitored by techniques such as ¹H NMR or FTIR by observing the disappearance of the monomer signals.
-
Quenching: Quench the polymerization by adding a small amount of methanol (e.g., 5 mL).
-
Purification:
-
Concentrate the solution under reduced pressure.
-
Redissolve the crude polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold hexanes with vigorous stirring.
-
Isolate the precipitated polymer by decantation or filtration.
-
Repeat the dissolution-precipitation step two more times to ensure the removal of unreacted monomer and initiator residues.
-
-
Drying: Dry the purified polymer under vacuum at 40 °C to a constant weight.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H and ¹³C NMR for structure confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.
Protocol 2: Synthesis of Hyperbranched Poly(this compound)
This protocol is designed to produce a hyperbranched polymer architecture.
Materials:
-
Same as Protocol 1, with the addition of a core molecule such as 1,1,1-Tris(hydroxymethyl)propane (TMP).
Procedure:
-
Preparation and Reaction Setup: Follow steps 1 and 2 from Protocol 1, but also add the core molecule (e.g., TMP, with a specific monomer-to-core ratio, for example, 20:1) to the reaction flask with the monomer and solvent.
-
Initiation: Cool the mixture to 0 °C and add the BF₃·OEt₂ initiator. The amount of initiator should be calculated based on the desired molecular weight and the total number of initiating hydroxyl groups (from the monomer and the core).
-
Polymerization: Stir the reaction at room temperature for 24-48 hours. The slow monomer addition method can also be employed to control the degree of branching, where the monomer is added slowly over a period of several hours to the initiator and core molecule solution.
-
Quenching, Purification, and Drying: Follow steps 5-7 from Protocol 1.
-
Characterization: In addition to the characterization methods in Protocol 1, the degree of branching can be estimated using NMR spectroscopy by analyzing the integration of signals corresponding to dendritic, linear, and terminal units.
Visualizations
Caption: Experimental workflow for the synthesis of poly(this compound).
Caption: General mechanism of cationic ring-opening polymerization (CROP) of oxetanes.
References
Application Notes and Protocols: Protecting Group Strategies for (3-(Bromomethyl)oxetan-3-yl)methanol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Bromomethyl)oxetan-3-yl)methanol is a valuable building block in medicinal chemistry and drug development, incorporating the desirable oxetane motif which can improve physicochemical properties such as metabolic stability and aqueous solubility. The molecule possesses two key functional groups: a primary alcohol and a primary bromide. In multistep syntheses, the selective protection of the hydroxyl group is often crucial to prevent undesired reactions while modifying other parts of a molecule or coupling it with other fragments. The proximity of the neopentyl-like bromide to the alcohol presents a unique challenge, requiring careful selection of protecting groups and reaction conditions to avoid intramolecular side reactions.
This document provides detailed application notes on protecting group strategies for this compound, focusing on commonly used silyl and benzyl ethers. It includes detailed experimental protocols, data on reaction conditions and yields, and discusses the stability of the oxetane ring under these transformations.
Protecting Group Strategies: An Overview
The primary alcohol of this compound can be protected using a variety of standard protecting groups. The choice of protecting group depends on the planned subsequent reaction steps and the required orthogonality for deprotection. Key considerations include the stability of the protecting group to acidic, basic, or nucleophilic conditions, as well as the conditions required for its removal. Given the structure of the substrate, sterically bulky protecting groups are often preferred for the selective protection of the primary alcohol.
A general workflow for the protection and deprotection of this compound is illustrated below.
Caption: General workflow for utilizing a protecting group strategy.
Silyl Ether Protecting Groups
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, general stability under many reaction conditions (e.g., oxidation, organometallic reactions), and the variety of reagents available for their selective removal. For this compound, sterically hindered silyl ethers such as tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS) are particularly suitable.
Data Presentation: Silyl Ether Protection
| Protecting Group | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| TBS | TBS-Cl | Imidazole | DMF | 25 | 2-4 | >95 |
| TBDPS | TBDPS-Cl | Imidazole | DMF | 25 | 4-8 | >90 |
Experimental Protocols: Silyl Ether Protection
Protocol 1: Synthesis of 3-(bromomethyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)oxetane
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of 3-(bromomethyl)-3-(((tert-butyldiphenylsilyl)oxy)methyl)oxetane
-
Follow the procedure for Protocol 1, substituting tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.2 eq) for TBS-Cl.
-
The reaction time may be longer (4-8 hours). Monitor by TLC.
Deprotection of Silyl Ethers
The removal of silyl ethers is typically achieved using a fluoride source or under acidic conditions. The choice of deprotection agent allows for orthogonality with other protecting groups.
Caption: Deprotection pathways for silyl ethers.
Data Presentation: Silyl Ether Deprotection
| Protecting Group | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| TBS/TBDPS | TBAF (1 M solution) | THF | 25 | 1-3 | >95 |
| TBS/TBDPS | Acetic Acid/THF/H₂O (3:1:1) | - | 25-40 | 8-16 | >90 |
| TBS/TBDPS | HF-Pyridine | THF | 0-25 | 1-4 | >90 |
Experimental Protocol: Silyl Ether Deprotection
Protocol 3: Deprotection of O-TBS/TBDPS Ether using TBAF
-
To a stirred solution of the silyl-protected this compound (1.0 eq) in tetrahydrofuran (THF, 0.2 M), add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Benzyl Ether Protecting Group
Benzyl (Bn) ethers are another robust and widely used protecting group for alcohols. They are stable to a wide range of acidic and basic conditions, making them suitable for many synthetic transformations. The primary method for their removal is catalytic hydrogenation, which offers an orthogonal deprotection strategy to acid- or fluoride-labile groups.
Data Presentation: Benzyl Ether Protection
| Protecting Group | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Bn | BnBr | NaH | THF/DMF | 0 to 25 | 4-12 | >90 |
Experimental Protocol: Benzyl Ether Protection
Protocol 4: Synthesis of 3-((benzyloxy)methyl)-3-(bromomethyl)oxetane
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the benzylated product.
Deprotection of Benzyl Ether
The standard method for benzyl ether cleavage is hydrogenolysis.
Caption: Deprotection of a benzyl ether via hydrogenolysis.
Data Presentation: Benzyl Ether Deprotection
| Protecting Group | Reagents | Catalyst | Solvent | Pressure | Time (h) | Typical Yield (%) |
| Bn | H₂ | 10% Pd/C | Methanol | 1 atm | 4-8 | >95 |
Experimental Protocol: Benzyl Ether Deprotection
Protocol 5: Deprotection of O-Bn Ether by Hydrogenolysis
-
To a solution of 3-((benzyloxy)methyl)-3-(bromomethyl)oxetane (1.0 eq) in methanol (0.1 M), add 10% palladium on carbon (10 wt% of the substrate).
-
Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is often pure enough for subsequent steps, but can be purified by flash column chromatography if necessary.
Conclusion
The hydroxyl group of this compound can be effectively protected using standard protecting groups such as silyl ethers (TBS, TBDPS) and benzyl ethers. The choice of protecting group should be guided by the planned synthetic route, considering the stability of the protecting group and the orthogonality of its deprotection conditions. The provided protocols offer reliable methods for the protection and deprotection of this valuable building block, enabling its successful incorporation into complex target molecules in drug discovery and development. Care should be taken to select reaction conditions that are compatible with the potentially reactive bromomethyl group and the strained oxetane ring.
Catalytic Functionalization of (3-(Bromomethyl)oxetan-3-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of (3-(Bromomethyl)oxetan-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The unique structural motif of the oxetane ring can impart favorable physicochemical properties to lead compounds, such as improved solubility and metabolic stability. This building block offers two primary reactive sites for diversification: a primary alkyl bromide and a primary alcohol. This document outlines catalytic methods to selectively functionalize these positions.
Catalytic Oxidation of the Hydroxyl Group
The primary alcohol of this compound can be selectively oxidized to the corresponding carboxylic acid using a TEMPO-based catalytic system. This transformation is highly efficient and proceeds under mild conditions, preserving the bromomethyl group for subsequent functionalization.
Application Note: TEMPO-Catalyzed Oxidation
This protocol details the oxidation of the primary alcohol to a carboxylic acid using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as the catalyst and sodium hypochlorite as the oxidant. The reaction is robust and scalable, providing a straightforward method to access the corresponding oxetane-3-carboxylic acid derivative.
Quantitative Data Summary
| Entry | Substrate | Catalyst | Oxidant | Solvent System | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | This compound | TEMPO | Sodium Hypochlorite | Acetonitrile/Water | 10 | 10 | Not Reported | [1] |
Experimental Protocol: Synthesis of 3-(Bromomethyl)oxetane-3-carboxylic acid[1]
Materials:
-
This compound
-
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
-
Acetonitrile (ACN)
-
Water
-
Sodium hypochlorite (NaOCl) solution (14%)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a 100 mL flask, charge this compound (17.3 g, 9.6 mmol).
-
Add 25 mL of water and 5.3 mL of acetonitrile.
-
Add TEMPO (153 mg, 0.96 mmol).
-
Cool the mixture to 10 °C using an ice bath.
-
Slowly add 15.3 g of 14% sodium hypochlorite solution over 10 minutes, maintaining the internal temperature at 10 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, proceed with a standard aqueous workup and extraction to isolate the product.
-
Purify the crude product by an appropriate method (e.g., crystallization or column chromatography).
Experimental Workflow```dot
Copper/Palladium-Catalyzed Sonogashira Coupling
Application Note: The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond, linking the oxetane scaffold to a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts. The protocol is useful for creating precursors for click chemistry or for introducing rigid alkynyl linkers.
Representative Quantitative Data for C(sp³)-Br Sonogashira Coupling
| Entry | Pd Catalyst | Cu Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | PPh₃ (4 mol%) | Et₃N | THF | 60 | 6-12 | 65-90 |
| 2 | Pd(OAc)₂ (1 mol%) | CuI (2 mol%) | XPhos (2 mol%) | Cs₂CO₃ (2 eq) | Dioxane | 80 | 12-24 | 70-95 |
Representative Experimental Protocol: Synthesis of (3-(Alkynylmethyl)oxetan-3-yl)methanol Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.04 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF via syringe, followed by anhydrous Et₃N (3.0 equiv).
-
Add the terminal alkyne (1.5 equiv) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Sonogashira Coupling Experimental Workflow
Palladium-Catalyzed Buchwald-Hartwig Amination
Application Note: The Buchwald-Hartwig amination allows for the formation of C(sp³)–N bonds, providing access to a wide range of secondary and tertiary amines. This is a key transformation for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.
Representative Quantitative Data for C(sp³)-Br Buchwald-Hartwig Amination
| Entry | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | LHMDS (1.5 eq) | Toluene | 100 | 12-24 | 60-85 |
| 2 | XPhos Pd G3 (2 mol%) | (none) | NaOtBu (1.5 eq) | Dioxane | 90 | 8-16 | 70-90 |
Representative Experimental Protocol: Synthesis of (3-((Alkylamino)methyl)oxetan-3-yl)methanol Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv)
-
XPhos Pd G3 precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous dioxane
-
Glovebox or Schlenk line equipment
Procedure:
-
Inside a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), NaOtBu (1.5 equiv), and XPhos Pd G3 (0.02 equiv) to a vial.
-
Add anhydrous dioxane to achieve a 0.5 M concentration.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 90 °C in a preheated oil bath and stir for 8-16 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Catalytic Cycle
Phase-Transfer Catalyzed Etherification
Application Note: While the Williamson ether synthesis can be performed with a stoichiometric base like K₂CO₃,[2] the reaction can be rendered more efficient, especially with less reactive phenols, by employing a phase-transfer catalyst (PTC). This allows for milder reaction conditions and often improves yields by facilitating the transport of the phenoxide nucleophile into the organic phase.
Representative Quantitative Data for Phase-Transfer Catalyzed Etherification
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | TBAB (10 mol%) | K₂CO₃ (2.0 eq) | Acetone | 56 (reflux) | 6-12 | 80-98 | | 2 | 18-Crown-6 (5 mol%) | KOH (1.5 eq) | Toluene | 80 | 4-8 | 85-99 |
Representative Experimental Protocol: Synthesis of (3-((Aryloxy)methyl)oxetan-3-yl)methanol Materials:
-
This compound
-
Phenol derivative (1.1 equiv)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Acetone
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the phenol (1.1 equiv), K₂CO₃ (2.0 equiv), and TBAB (0.1 equiv).
-
Add acetone to achieve a substrate concentration of 0.5 M.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C).
-
Stir vigorously for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify by column chromatography if necessary.
Phase-Transfer Catalysis Logical Diagram
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
Troubleshooting & Optimization
Technical Support Center: Alkylation of (3-(Bromomethyl)oxetan-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the alkylation of (3-(Bromomethyl)oxetan-3-yl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound, a reaction that typically proceeds via a Williamson ether synthesis mechanism.
Q1: Why is the yield of my alkylated product consistently low?
Low yields can stem from several factors related to the reagents, reaction conditions, or potential side reactions.
-
Sub-optimal Base: The choice of base is critical for the deprotonation of the primary alcohol.
-
Weak Bases: Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may not be strong enough to fully deprotonate the alcohol, leading to incomplete reaction.
-
Sterically Hindered Bases: While strong, bulky bases like potassium tert-butoxide (t-BuOK) can deprotonate the alcohol, they can also promote the elimination of HBr from the alkyl halide, especially if it is secondary or tertiary, leading to alkene byproducts.[1]
-
-
Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Protic Solvents: Protic solvents like ethanol or water can solvate the alkoxide, reducing its nucleophilicity and slowing down the desired Sₙ2 reaction.[2]
-
Aprotic Polar Solvents Recommended: Aprotic polar solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the base but not the alkoxide, thus enhancing its reactivity.[3][4]
-
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition or side reactions. The optimal temperature should be determined empirically, often starting at room temperature and gradually increasing if the reaction is slow.
-
Moisture in Reaction: The presence of water will quench the strong base and the alkoxide intermediate, thereby inhibiting the reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
Q2: I am observing significant formation of an alkene byproduct. How can I minimize this?
Alkene formation is a common side reaction in Williamson ether synthesis, arising from an E2 elimination pathway that competes with the desired Sₙ2 substitution.[1]
-
Nature of the Alkyl Halide: The structure of the alkylating agent is the most significant factor.
-
Primary Alkyl Halides are Ideal: Methyl and primary alkyl halides are the best substrates for this reaction as they are least prone to elimination.[2]
-
Secondary and Tertiary Alkyl Halides Promote Elimination: Secondary alkyl halides will give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[2] Therefore, avoid using secondary or tertiary alkyl halides if possible.
-
-
Base Strength and Steric Hindrance: As mentioned, strong and sterically hindered bases favor elimination. Using a less hindered strong base like sodium hydride (NaH) can favor substitution.
-
Reaction Temperature: Lowering the reaction temperature will generally favor the substitution reaction over elimination.
Q3: The reaction is very slow or does not proceed to completion. What can I do to improve the reaction rate?
-
Choice of Base and Solvent: As detailed in Q1, using a strong, non-hindered base like NaH in an aprotic polar solvent like THF or DMF is crucial for generating the nucleophilic alkoxide and facilitating the Sₙ2 reaction.[4]
-
Leaving Group on the Alkylating Agent: The nature of the leaving group on the alkylating agent affects the rate of the Sₙ2 reaction. The general order of reactivity is I > Br > Cl. If you are using an alkyl chloride and the reaction is slow, consider switching to the corresponding alkyl bromide or iodide.
-
Use of a Phase-Transfer Catalyst: For reactions that are heterogeneous (e.g., using solid potassium hydroxide), the addition of a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can shuttle the hydroxide or alkoxide into the organic phase, thereby increasing the reaction rate.
-
Activating the Alcohol: While not always necessary for a primary alcohol, in difficult cases, the hydroxyl group can be converted to a better leaving group first, though this adds steps to the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of this compound?
The alkylation of this compound with an alkyl halide in the presence of a base proceeds through a Williamson ether synthesis . This is a classic Sₙ2 reaction involving two main steps:
-
Deprotonation: A strong base removes the acidic proton from the hydroxyl group of this compound to form a nucleophilic alkoxide ion.
-
Nucleophilic Substitution: The resulting alkoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming the desired ether product.
Q2: What are the recommended starting conditions for this alkylation?
A good starting point for optimizing this reaction would be:
-
Base: Sodium hydride (NaH, 1.1-1.5 equivalents)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Alkylating Agent: A primary alkyl bromide or iodide (1.0-1.2 equivalents)
-
Temperature: Start at 0 °C for the deprotonation step, then allow the reaction to warm to room temperature and stir for several hours. Gentle heating may be required if the reaction is slow.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Q3: Can an intramolecular reaction occur with this compound under basic conditions?
Yes, an intramolecular Williamson ether synthesis is a possibility, which would lead to the formation of a spirocyclic ether. This would involve the alkoxide attacking the bromomethyl group on the same molecule. However, the formation of a strained four-membered ring in this manner is generally less favorable than intermolecular reactions with an external alkylating agent, especially when the alkylating agent is used in a reasonable concentration. Careful control of reaction conditions, such as dropwise addition of the base, can help to minimize this potential side reaction.
Q4: Is the oxetane ring stable under the basic conditions of the Williamson ether synthesis?
Yes, the oxetane ring is generally stable under the basic conditions typically employed for a Williamson ether synthesis.[5] Ring-opening of oxetanes usually requires acidic conditions or strong nucleophiles that are also good leaving groups.
Quantitative Data Summary
The following table provides a general overview of how different reaction parameters can influence the yield of the desired ether product in a Williamson ether synthesis. The exact yields for the alkylation of this compound will be substrate-dependent.
| Parameter | Condition A | Yield Range A | Condition B | Yield Range B | Rationale |
| Alkyl Halide | Primary (e.g., CH₃I) | High | Tertiary (e.g., (CH₃)₃CBr) | Very Low/None | Primary halides favor Sₙ2, while tertiary halides favor E2 elimination.[1] |
| Base | Strong, non-hindered (e.g., NaH) | Generally High | Weak (e.g., K₂CO₃) | Low to Moderate | A strong base is required for complete deprotonation of the alcohol.[4] |
| Solvent | Aprotic Polar (e.g., THF, DMF) | Generally High | Protic (e.g., EtOH) | Lower | Aprotic polar solvents enhance the nucleophilicity of the alkoxide.[2] |
Experimental Protocols
General Protocol for the Alkylation of this compound
This protocol is a general guideline and may require optimization for specific alkylating agents.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Primary alkyl halide (e.g., Iodomethane, Ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
-
Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Alcohol Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C.
-
Deprotonation: Stir the mixture at 0 °C for 30-60 minutes after the addition is complete. Hydrogen gas evolution should be observed.
-
Alkylating Agent Addition: Add the primary alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Add water and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure alkylated product.
Visualizations
Caption: Troubleshooting workflow for low yield in the alkylation of this compound.
Caption: Experimental workflow for the Williamson ether synthesis of this compound.
References
- 1. orgchemres.org [orgchemres.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reactions of (3-(Bromomethyl)oxetan-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(Bromomethyl)oxetan-3-yl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am performing a Williamson ether synthesis with this compound and a nucleophile, but I am observing a significant amount of a side product with a mass corresponding to C5H8O2. What is this impurity?
A1: A common side product in reactions of this compound, particularly under basic conditions, is 2,6-dioxaspiro[3.3]heptane . This occurs through an intramolecular cyclization reaction. The alkoxide formed by the deprotonation of the hydroxyl group can attack the electrophilic carbon of the bromomethyl group on the same molecule, leading to the formation of a second oxetane ring in a spirocyclic structure.[1]
Q2: My reaction is being performed under acidic conditions and I am isolating a product with a higher molecular weight than expected, containing two additional hydroxyl groups. What could this be?
A2: The oxetane ring is susceptible to ring-opening under acidic conditions. In the presence of water or other nucleophiles, this can lead to the formation of a diol. Specifically, acid-catalyzed hydrolysis can open the oxetane ring to form 3-(bromomethyl)-3-(hydroxymethyl)propane-1,3-diol. This side reaction can be prevalent if the reaction conditions are not carefully controlled to be neutral or basic.
Q3: During purification of my desired product, I'm having difficulty removing a high-molecular-weight, viscous material. What is the likely identity of this impurity?
A3: Under basic conditions, intermolecular reactions between molecules of this compound can occur, leading to the formation of oligomers or polymers. The alkoxide of one molecule can react with the bromomethyl group of another, forming a diether linkage and initiating a polymerization cascade. This results in a mixture of higher molecular weight species that can be difficult to separate from the desired product.
Q4: How can I minimize the formation of 2,6-dioxaspiro[3.3]heptane in my reaction?
A4: To minimize the intramolecular cyclization that forms 2,6-dioxaspiro[3.3]heptane, consider the following strategies:
-
Use of a bulky base: A sterically hindered base may favor intermolecular reactions over the intramolecular cyclization.
-
Slow addition of base: Adding the base slowly can help to keep the concentration of the deprotonated intermediate low, thereby reducing the rate of the intramolecular reaction.
-
Lower reaction temperature: Running the reaction at a lower temperature can help to control the rate of the intramolecular cyclization.
-
Choice of solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may help to favor the desired intermolecular reaction.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of desired ether product | Formation of 2,6-dioxaspiro[3.3]heptane via intramolecular cyclization. | Optimize reaction conditions as described in Q4. Consider using a less reactive leaving group if possible. |
| Formation of diol due to acidic conditions. | Ensure reaction is run under neutral or basic conditions. Use a non-acidic workup procedure. | |
| Oligomerization of the starting material. | Use a higher concentration of the desired nucleophile. Consider protecting the hydroxyl group of this compound before the reaction. | |
| Presence of multiple spots on TLC | Mixture of desired product, starting material, and side products. | Use column chromatography for purification. Optimize reaction time and stoichiometry to drive the reaction to completion. |
| Product is a viscous, inseparable oil | High concentration of oligomeric side products. | Modify the reaction to prevent oligomerization (see above). Consider alternative purification techniques such as precipitation or fractional distillation if applicable. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis:
-
To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, DMF), add the desired nucleophile (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a base (e.g., sodium hydride, potassium tert-butoxide) (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of Oxetane Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of oxetane derivatives by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of oxetane-containing compounds.
Problem 1: Low or No Recovery of the Oxetane Derivative
Possible Cause: Your oxetane derivative may be decomposing on the silica gel column. The strained oxetane ring is susceptible to ring-opening, particularly under acidic conditions, and standard silica gel is slightly acidic.[1][2][3]
Solution:
-
Test for Stability: Before running a column, spot your crude material on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica gel.[2]
-
Neutralize the Stationary Phase: Deactivate the silica gel to reduce its acidity. This can be achieved by preparing a slurry of silica gel in the chosen eluent and adding a small amount of a base like triethylamine (typically 0.1-1%).[3] Alternatively, alumina (neutral or basic) can be used as the stationary phase for less sensitive compounds.[2]
-
Minimize Contact Time: A faster flow rate during flash chromatography can reduce the time your compound spends in contact with the stationary phase, potentially minimizing degradation.
Problem 2: Poor Separation of the Oxetane Derivative from Impurities
Possible Cause: The chosen solvent system (eluent) may not have the optimal polarity to effectively separate your compound from impurities.
Solution:
-
Systematic TLC Analysis: The key to good separation is developing an effective solvent system using thin-layer chromatography (TLC).[4][5]
-
Target Rf Value: Aim for an Rf value for your desired oxetane derivative in the range of 0.2-0.4 on the TLC plate.[4][6] This typically provides the best separation on a column.
-
Solvent System Selection: Start with a common non-polar/polar solvent mixture like hexanes and ethyl acetate.[7][8][9] If your compound is very polar, a system like dichloromethane and methanol might be necessary.[9] For basic compounds, adding a small amount of ammonia in methanol to the eluent can improve resolution.[9]
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't resolve all components, a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can be effective.
Problem 3: The Oxetane Derivative Elutes Too Quickly (High Rf) or Not at All (Low Rf)
Possible Cause: The polarity of the eluent is either too high or too low.
Solution:
-
Adjusting Polarity:
-
If the Rf is too high (elutes too quickly): Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
If the Rf is too low (sticks to the silica): Increase the polarity of the solvent system. In a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
-
-
TLC for Optimization: Use TLC to test various solvent ratios to find the one that gives the desired Rf value before committing to the column.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to neutralize the silica gel when purifying oxetanes?
Not always, but it is a highly recommended precaution. The stability of an oxetane derivative depends on its specific substitution pattern. 3,3-disubstituted oxetanes tend to be more stable than other substitution patterns.[1] However, to avoid potential yield loss due to ring-opening, performing a quick stability test on a TLC plate is a good practice. If any degradation is observed, using neutralized silica or an alternative stationary phase like alumina is advisable.[2][3]
Q2: What are some common solvent systems for purifying oxetane derivatives?
Several solvent systems have been successfully used for the column chromatography of oxetane derivatives. The choice depends on the polarity of the specific compound.
| Solvent System Components | Typical Ratios (Polar:Non-Polar) | Compound Polarity |
| Hexane / Ethyl Acetate | 5:95 to 40:60 | Non-polar to Moderately Polar |
| Dichloromethane / Methanol | 1:99 to 10:90 | Polar |
| Petroleum Ether / Diethyl Ether | Varies | Non-polar |
Data compiled from multiple sources.[8][9][10]
Q3: My oxetane-containing product is a solid. Should I load it onto the column as a solid or dissolved in solvent?
Both methods can work, but solid loading (dry loading) is often preferred for better separation. Dissolving the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorbing it onto a small amount of silica gel is a common technique. After evaporating the solvent, the resulting powder can be carefully added to the top of the column. This method often leads to sharper bands and better resolution compared to loading a solution, especially if the compound has limited solubility in the eluent.
Q4: How can I monitor the progress of my column chromatography?
Thin-layer chromatography (TLC) is the standard method for monitoring the fractions collected from the column.[11] By spotting each fraction on a TLC plate and eluting it, you can identify which fractions contain your desired compound, which contain impurities, and which are mixed. This allows you to combine the pure fractions for solvent evaporation and isolation of your purified oxetane derivative.
Experimental Protocols & Visualizations
General Protocol for Column Chromatography of an Oxetane Derivative
-
TLC Analysis: Develop a solvent system that gives your target compound an Rf of 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture. If necessary, add 0.1-1% triethylamine to the eluent to neutralize the silica.
-
Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve your crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified oxetane derivative.
Experimental Workflow
Caption: General workflow for the purification of oxetane derivatives.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. web.uvic.ca [web.uvic.ca]
stability of (3-(Bromomethyl)oxetan-3-yl)methanol under acidic vs basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of (3-(Bromomethyl)oxetan-3-yl)methanol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the oxetane ring in this compound?
A1: The oxetane ring is a strained four-membered ether.[1][2][3] Due to this ring strain, it is susceptible to ring-opening reactions, particularly under acidic conditions.[1][2][4] Generally, the oxetane core is more tolerant of basic conditions.[5]
Q2: How does pH affect the stability of this compound?
A2: this compound is significantly less stable in acidic environments compared to basic or neutral conditions. Strong acids can catalyze the ring-opening of the oxetane, leading to decomposition.[5] The molecule exhibits greater stability in the presence of mild bases.[6]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability and prevent degradation, the compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[7][8] It is crucial to protect it from moisture and strong acids.
Q4: Are there any known incompatible reagents with this compound?
A4: Strong acids, Lewis acids, and some strong oxidizing or reducing agents should be used with caution.[1][4][5] Acidic catalysis can promote the formation of unwanted byproducts through ring-opening.[5] While the oxetane ring is generally stable to many common reagents, harsh reaction conditions like high temperatures in the presence of strong nucleophiles or electrophiles could lead to degradation.[9]
Troubleshooting Guides
Issue 1: Compound Degradation Observed During an Acid-Catalyzed Reaction
Symptoms:
-
Low or no yield of the desired product.
-
Presence of multiple unknown spots on TLC or peaks in LC-MS analysis.
-
Formation of a viscous oil or polymeric material.
Possible Cause: The acidic conditions are likely causing the ring-opening of the oxetane moiety in this compound. The strained C-O bonds of the oxetane are susceptible to cleavage when protonated.[1][4]
Solutions:
-
Reagent Choice: If possible, substitute the strong acid with a milder acidic catalyst or a solid-supported acid that can be easily filtered off.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the degradation side reaction.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the compound to acidic conditions.
-
Protecting Groups: If the reaction chemistry allows, consider protecting the hydroxyl group before subjecting the molecule to acidic conditions, though the oxetane ring itself will remain susceptible.
Issue 2: Unexpected Side Product Formation in a Base-Mediated Reaction
Symptoms:
-
Formation of a significant and consistent side product.
-
Mass spectrometry data suggests the formation of an isomer or a rearranged product.
Possible Cause: While generally more stable under basic conditions, strong bases, especially at elevated temperatures, could potentially lead to intramolecular reactions. For instance, the alkoxide formed from the primary alcohol could potentially displace the bromide, leading to a bicyclic ether, although this is less likely than intermolecular reactions if other nucleophiles are present. Alternatively, a strong base could promote elimination reactions if a suitable proton is available.
Solutions:
-
Choice of Base: Use a milder, non-nucleophilic base if the reaction permits. For example, potassium carbonate or triethylamine might be preferable to sodium hydride or alkoxides in some cases.[6]
-
Temperature Management: Keep the reaction temperature as low as feasible.
-
Order of Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.
Data Presentation
Table 1: Illustrative Stability of this compound under Various pH Conditions at Room Temperature over 24 hours.
Disclaimer: The following data is illustrative and intended to demonstrate expected trends. Actual results may vary.
| Condition | pH Range | Expected Purity (%) | Major Degradation Products |
| Strong Acidic | < 3 | < 20% | Diol and other ring-opened products, potential polymerization |
| Mild Acidic | 3 - 6 | 70-90% | Trace amounts of ring-opened products |
| Neutral | 6 - 8 | > 95% | Negligible degradation |
| Mild Basic | 8 - 11 | > 95% | Negligible degradation |
| Strong Basic | > 11 | 85-95% | Potential for minor side-products depending on temperature and base |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Acidic and Basic Solutions
Objective: To determine the rate of degradation of this compound at different pH values.
Materials:
-
This compound
-
Buffered solutions at pH 2, 4, 7, 9, and 12
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Internal standard (e.g., undecane or another inert compound with a distinct retention time)
-
HPLC-grade acetonitrile and water
-
HPLC system with a UV detector
-
Vials and autosampler
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Also, prepare a stock solution of the internal standard.
-
Sample Preparation: In separate vials, add a known volume of the stock solution and the internal standard stock solution to each of the buffered solutions (pH 2, 4, 7, 9, and 12) to achieve a final substrate concentration of 0.1 mg/mL.
-
Time Zero Analysis (t=0): Immediately after preparation, inject an aliquot of each sample into the HPLC to determine the initial peak area ratio of the compound to the internal standard.
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Incubation: Store the vials at a constant temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 12, and 24 hours), inject an aliquot from each vial into the HPLC and record the peak area ratio.
-
Data Analysis: Plot the percentage of remaining this compound (normalized to the internal standard) against time for each pH condition.
Visualizations
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. connectjournals.com [connectjournals.com]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
- 9. d-nb.info [d-nb.info]
preventing polymerization of (3-(Bromomethyl)oxetan-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of (3-(Bromomethyl)oxetan-3-yl)methanol during storage and experimental use.
Troubleshooting Guide
Unforeseen polymerization of this compound can compromise experimental outcomes. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Preventative Measures |
| Increased Viscosity of the Monomer | Onset of oligomerization or polymerization. | If viscosity has only slightly increased, consider immediate use after purification (e.g., filtration through a short column of neutral alumina). For significant viscosity increases, disposal according to safety protocols is recommended. | Strict adherence to recommended storage conditions (see Storage Protocols). Use of freshly opened or purified monomer for reactions. |
| Precipitate Formation | Formation of solid polymer or oligomers that are insoluble in the monomer. | Isolate a small sample of the precipitate and analyze (e.g., by IR or NMR) to confirm its polymeric nature. If polymerization is confirmed, the batch should be discarded. | Avoid exposure to acidic contaminants and high temperatures. Ensure all glassware and reagents are dry and free of acidic residues. |
| Inconsistent Reaction Yields or Byproduct Formation | Partial polymerization of the starting material, leading to lower concentrations of the active monomer. The polymer may also interfere with the reaction. | Purify the monomer immediately before use. Analyze the purity of the monomer stock by NMR or GC-MS to quantify any existing oligomers. | Implement routine quality control checks on the monomer stock. Avoid repeated freeze-thaw cycles of the same container. |
| Exothermic Reaction Upon Addition of a Reagent | Uncontrolled, rapid polymerization initiated by the added reagent (e.g., a Lewis acid or protic acid). | Immediately cool the reaction vessel in an ice bath. If the reaction is too vigorous, quench safely. | Add acidic reagents slowly and at low temperatures. Ensure the reaction is well-stirred to dissipate heat. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that causes the polymerization of this compound?
A1: The primary polymerization mechanism is cationic ring-opening polymerization (CROP).[1] The oxetane ring is susceptible to opening due to ring strain. This process is typically initiated by protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃, AlCl₃) that may be present as impurities or introduced during a reaction.[1]
Q2: How do the functional groups on this compound influence its stability?
A2: The 3,3-disubstitution pattern on the oxetane ring sterically hinders the approach of nucleophiles, making it more stable than unsubstituted or 2-substituted oxetanes.[2] However, the molecule contains a primary hydroxyl group which can act as a chain transfer agent in cationic polymerization, potentially accelerating the process once initiated.[3][4] While the bromomethyl group is a good leaving group, its direct involvement in initiating polymerization under typical storage conditions is less common than acid-catalyzed initiation.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize the risk of polymerization, the compound should be stored in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[3] The container should be tightly sealed to prevent the ingress of moisture and acidic atmospheric gases.
Q4: Are there any specific chemical inhibitors that can be added to prevent polymerization?
A4: While specific inhibitors for this exact molecule are not widely documented in publicly available literature, the use of sterically hindered, non-nucleophilic bases can be effective in scavenging stray protons that could initiate cationic polymerization. Examples include proton sponges like 1,8-bis(dimethylamino)naphthalene or sterically hindered amines such as 2,6-di-tert-butylpyridine. The choice and concentration of an inhibitor should be carefully considered as it may interfere with subsequent reactions.
Q5: How can I detect early signs of polymerization in my sample?
A5: Early signs of polymerization include an increase in viscosity, the appearance of cloudiness, or the formation of a precipitate. For more sensitive detection of low-level oligomerization, analytical techniques such as Gel Permeation Chromatography (GPC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify higher molecular weight species.[5][6]
Experimental Protocols
Protocol for Safe Handling and Dispensing
-
Preparation : Before opening the container, allow it to warm to room temperature to prevent condensation of atmospheric moisture inside.
-
Inert Atmosphere : Conduct all transfers under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.
-
Dispensing : Use clean, dry syringes or cannulas for transferring the liquid. Avoid using metal spatulas or needles that could have acidic residues.
-
Glassware : Ensure all glassware is thoroughly dried (e.g., oven-dried) and cooled under an inert atmosphere before use.
-
Closing : After dispensing, flush the headspace of the container with an inert gas before tightly sealing it.
Protocol for Long-Term Storage
-
Aliquotting : For long-term storage, it is advisable to aliquot the monomer into smaller, single-use containers to avoid repeated opening and closing of the main stock bottle.
-
Inert Atmosphere : Fill each aliquot container under a stream of inert gas.
-
Sealing : Use high-quality, tightly sealing caps, preferably with a PTFE liner. For very long-term storage, consider flame-sealing glass ampoules.
-
Refrigeration : Store the sealed containers in a refrigerator at 2-8°C.
-
Labeling : Clearly label each container with the compound name, date of aliquoting, and any added inhibitor.
Protocol for Purification of Partially Oligomerized Monomer
For slightly viscous monomer, a rapid purification step can be performed immediately before use.
-
Column Preparation : Prepare a short column of neutral alumina in a glass pipette or small chromatography column.
-
Elution : Apply the viscous monomer to the top of the column and elute with a non-protic solvent (e.g., anhydrous diethyl ether or dichloromethane).
-
Collection : Collect the eluent containing the purified monomer.
-
Solvent Removal : Remove the solvent under reduced pressure, ensuring the temperature is kept low to prevent polymerization.
-
Immediate Use : Use the purified monomer immediately in your experiment.
Visualizations
Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.
Caption: Troubleshooting workflow for handling issues with this compound.
References
- 1. The NIR-sensitized cationic photopolymerization of oxetanes in combination with epoxide and acrylate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www2.toagosei.co.jp [www2.toagosei.co.jp]
- 5. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 6. A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria | PLOS One [journals.plos.org]
optimizing temperature for reactions involving (3-(Bromomethyl)oxetan-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction temperatures when working with (3-(Bromomethyl)oxetan-3-yl)methanol. The following information is designed to address common issues and questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of the oxetane ring in this compound?
A1: The 3,3-disubstituted oxetane ring in this compound is more stable than other substituted oxetanes due to steric hindrance protecting the ether oxygen. However, it is susceptible to ring-opening under harsh conditions, such as high temperatures (above 120-130°C) or in the presence of strong acids or bases, which can catalyze decomposition or rearrangement reactions.
Q2: What is the recommended temperature range for nucleophilic substitution reactions at the bromomethyl group?
A2: For SN2 reactions, such as the Williamson ether synthesis, it is generally advised to maintain a temperature range between 0°C and 80°C. Starting the reaction at a lower temperature (e.g., 0°C) and gradually warming to room temperature is a common strategy to control the reaction rate and minimize side reactions.
Q3: How does temperature affect the esterification of the hydroxyl group?
A3: Esterification of the primary alcohol should be conducted under mild conditions. While the reaction rate increases with temperature, higher temperatures can promote side reactions, including decomposition of the oxetane ring, particularly if strong acid catalysts are used. It is advisable to perform esterifications at moderate temperatures (e.g., room temperature to 60°C).
Q4: What are the common side reactions to be aware of at elevated temperatures?
A4: At elevated temperatures, the primary concerns are elimination reactions competing with nucleophilic substitution, and the ring-opening or rearrangement of the oxetane ring. Ring-opening can be initiated by acidic or basic conditions and may lead to the formation of undesired byproducts, including tetrahydrofuran derivatives.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | While low temperatures are recommended to start, the reaction may be too slow. Gradually increase the temperature in 10°C increments, monitoring the reaction progress by TLC. Do not exceed 80°C. |
| Reaction temperature is too high. | Excessive heat can lead to the formation of elimination byproducts and decomposition of the starting material or product. If side products are observed, reduce the reaction temperature. |
| Incomplete deprotonation of the nucleophile. | Ensure complete deprotonation of the alcohol for Williamson ether synthesis by using a suitable base (e.g., NaH) and allowing sufficient time for the alkoxide to form before adding the oxetane. |
Issue 2: Formation of Unknown Byproducts
| Possible Cause | Troubleshooting Step |
| Decomposition of the oxetane ring. | This is likely due to excessive heat or the presence of strong acids or bases. Lower the reaction temperature and consider using a milder base or a non-acidic catalyst. |
| Elimination reaction. | The use of a bulky base or high temperatures can favor elimination over substitution. Use a less hindered base and maintain a lower reaction temperature. |
Data Presentation
The following tables summarize the general effects of temperature on reactions involving this compound, based on literature for 3,3-disubstituted oxetanes.
Table 1: Temperature Effects on Nucleophilic Substitution (e.g., Williamson Ether Synthesis)
| Temperature Range | Expected Outcome | Potential Issues |
| 0°C - Room Temp. | Controlled reaction, good for initial stages. | Slow reaction rate. |
| Room Temp. - 60°C | Optimal for many substitutions, good balance of rate and selectivity. | Possibility of minor side products. |
| 60°C - 80°C | Increased reaction rate. | Increased risk of elimination and side product formation. |
| > 80°C | Significantly faster reaction. | High risk of elimination, ring-opening, and decomposition. |
Table 2: Temperature Effects on Esterification of the Hydroxyl Group
| Temperature Range | Expected Outcome | Potential Issues |
| Room Temp. - 40°C | Mild and selective esterification. | May require longer reaction times. |
| 40°C - 60°C | Faster reaction rate. | Potential for minor side product formation. |
| > 60°C | Rapid reaction. | Increased risk of oxetane ring decomposition, especially with strong acid catalysts. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes a general method for the etherification of the hydroxyl group of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to create a slurry.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the alkoxide.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water and the extraction solvent.
-
Separate the layers and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Esterification
This protocol outlines a general method for the esterification of the hydroxyl group of this compound.
Materials:
-
This compound
-
Carboxylic acid or acid chloride
-
Coupling agent (e.g., DCC, EDC) or a base (e.g., triethylamine, pyridine) if using an acid chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (using an acid chloride):
-
Dissolve this compound (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the acid chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for low yield in nucleophilic substitution reactions.
Technical Support Center: Scale-Up Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of the Williamson ether synthesis for producing this compound derivatives.
Problem 1: Low Yield of the Desired Oxetane Product
| Possible Cause | Suggested Solution |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate mixing on a larger scale. | - Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, GC). - Ensure efficient stirring to maintain a homogeneous reaction mixture, especially when dealing with slurries like sodium hydride. - Consider extending the reaction time, but be mindful of potential side reactions. |
| Competing Grob Fragmentation: This is a common side reaction in the synthesis of four-membered rings, leading to the formation of an aldehyde and an alkene instead of the desired oxetane.[1][2] | - Choice of Base and Solvent: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is commonly used.[1] The choice of solvent is critical; aprotic polar solvents like THF or DMF are often employed.[3][4] - Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the addition of reagents to minimize fragmentation.[3] |
| Degradation of Starting Material or Product: The strained oxetane ring can be sensitive to harsh reaction conditions, particularly strong acids. | - Ensure all reagents and solvents are anhydrous, as water can react with the strong base and affect the reaction outcome. - Use a carefully controlled quench at low temperature (e.g., with a saturated aqueous solution of ammonium chloride).[3] - Avoid acidic workup conditions if possible. |
| Poor Quality of Reagents: Impurities in the starting materials or solvents can interfere with the reaction. | - Use high-purity, anhydrous solvents and reagents. - Verify the quality of the starting diol and brominating agent. |
Problem 2: Difficulty in Product Purification on a Large Scale
| Possible Cause | Suggested Solution |
| Formation of stubborn impurities: Side products from Grob fragmentation or other reactions can be difficult to separate from the desired product. | - Optimize the reaction conditions to minimize the formation of impurities (see Problem 1). - Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a large scale. Screen various solvents to find a suitable system. - Distillation: For liquid products, fractional distillation under reduced pressure can be effective.[5] - Chromatography: While challenging to scale, flash column chromatography may be necessary for high-purity requirements. Consider using automated flash chromatography systems for larger quantities. |
| Emulsion formation during workup: On a larger scale, vigorous mixing during aqueous workup can lead to stable emulsions that are difficult to break. | - Use brine washes to help break emulsions. - Minimize vigorous shaking and instead use gentle inversions of the separatory funnel or reactor. - Consider a filtration step through a pad of celite to help break up emulsions. |
Problem 3: Safety Concerns During Scale-Up
| Possible Cause | Suggested Solution |
| Use of Sodium Hydride (NaH): NaH is a highly flammable and reactive solid that can ignite on contact with moisture.[3] The generation of hydrogen gas during the reaction is a significant fire and explosion hazard. | - Handling: Handle NaH in an inert atmosphere (e.g., nitrogen or argon).[3] Use of pre-weighed, soluble bags of NaH can improve handling safety on a larger scale.[6][7] - Hydrogen Off-gassing: Ensure the reactor is equipped with adequate ventilation and a system to safely vent the hydrogen gas produced. Monitor the rate of hydrogen evolution. - Quenching: Quench any excess NaH very carefully and slowly with a proton source (e.g., isopropanol or a saturated aqueous solution of ammonium chloride) at low temperature.[3] |
| Exothermic Reaction: The Williamson ether synthesis can be exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. | - Controlled Addition: Add reagents, especially the starting diol to the base slurry, slowly and in a controlled manner to manage the heat evolution.[3] - Cooling: Use a reactor with an efficient cooling system (e.g., a jacketed reactor with a chiller). - Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment to understand the reaction's thermal profile. |
| Handling of Brominated Compounds: this compound and related compounds are irritants.[8] | - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] - Work in a well-ventilated area or fume hood.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound derivatives on a large scale?
A1: The most common and robust method is the intramolecular Williamson ether synthesis.[3] This typically involves the deprotonation of a 1,3-diol precursor, such as 2,2-bis(bromomethyl)propane-1,3-diol, with a strong base like sodium hydride, followed by intramolecular cyclization to form the oxetane ring.[1]
Q2: How can I minimize the formation of the Grob fragmentation byproduct?
A2: Minimizing Grob fragmentation is crucial for achieving high yields. Key strategies include:
-
Low Temperatures: Maintain low temperatures (0 °C to room temperature) during the reaction, especially during the addition of the diol to the base.[3]
-
Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF.[3][4]
-
Substrate Structure: The structure of the starting diol can influence the propensity for fragmentation.
Q3: What are the critical safety precautions for handling sodium hydride on a kilogram scale?
A3: Safety is paramount when using sodium hydride at scale.
-
Always handle NaH under an inert atmosphere (nitrogen or argon) to prevent contact with moisture and air.[3]
-
Use specialized handling techniques, such as soluble bags, to avoid dispersing the fine powder.[6][7]
-
Ensure the reactor is properly vented to handle the hydrogen gas evolved during the reaction.
-
Develop a well-defined and tested quenching procedure for any excess NaH.
Q4: Are there any alternatives to sodium hydride for this synthesis?
A4: While sodium hydride is common, other strong bases can be used, such as potassium tert-butoxide (KOtBu).[1] The choice of base may depend on the specific substrate and desired reaction conditions. However, for scale-up, the handling and safety protocols for any strong base must be carefully considered.
Q5: What are the most effective methods for purifying this compound derivatives at the multi-kilogram scale?
A5: The choice of purification method depends on the physical state of the product.
-
For solid products, crystallization is generally the most scalable and cost-effective method.
-
For liquid products, fractional distillation under reduced pressure is a viable option.[5]
-
While column chromatography can be used, it is often less practical and more expensive at a very large scale.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of oxetane derivatives via Williamson ether synthesis, though specific conditions can vary based on the substrate and scale.
| Parameter | Laboratory Scale (grams) | Pilot/Production Scale (kilograms) |
| Starting Material | 2,2-bis(bromomethyl)propane-1,3-diol | 2,2-bis(bromomethyl)propane-1,3-diol |
| Base | Sodium Hydride (60% dispersion in oil) | Sodium Hydride (in soluble bags or as a dispersion) |
| Solvent | Anhydrous THF or DMF | Anhydrous THF or DMF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature (with careful monitoring) |
| Reaction Time | 12-24 hours | 12-48 hours (monitoring is key) |
| Typical Yield | 60-85% | 50-75% (yields can sometimes decrease on scale-up) |
| Purification | Flash Column Chromatography, Distillation | Distillation, Crystallization |
Note: The data presented is a general summary based on literature for similar oxetane syntheses. Actual results will vary depending on the specific derivative and process optimization.
Experimental Protocols
Key Experiment: Kilogram-Scale Synthesis of this compound
This protocol is a generalized procedure based on common practices for Williamson ether synthesis at a larger scale. A thorough safety review and risk assessment must be conducted before attempting this synthesis.
Materials:
-
2,2-bis(bromomethyl)propane-1,3-diol
-
Sodium Hydride (60% dispersion in mineral oil or in soluble bags)
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropanol (for quenching)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Equipment:
-
Appropriately sized, jacketed glass reactor with overhead stirring, a condenser, a temperature probe, and an inert gas inlet/outlet.
-
Addition funnel or pump for controlled addition of liquids.
-
Cooling system for the reactor jacket.
-
Equipment for aqueous workup and extraction.
-
Rotary evaporator or other solvent removal system suitable for large volumes.
-
Distillation apparatus for purification.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Reagent Charging: Under a strong flow of inert gas, carefully charge the reactor with anhydrous THF. If using NaH dispersion, add it to the THF to form a slurry. If using soluble bags, add them to the THF.
-
Cooling: Cool the reactor contents to 0 °C using the jacketed cooling system.
-
Starting Material Addition: Dissolve the 2,2-bis(bromomethyl)propane-1,3-diol in anhydrous THF in a separate vessel. Slowly add this solution to the stirred NaH slurry in the reactor via an addition funnel or pump, maintaining the internal temperature below 10 °C. The rate of addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, add isopropanol to quench any unreacted NaH. After the initial vigorous reaction has subsided, slowly add a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the reaction mixture to a larger vessel suitable for extraction. Add water and ethyl acetate. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. [3-(Bromomethyl)oxetan-3-yl]methanol [chembk.com]
minimizing impurities in the synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound and what are the potential impurities?
The most prevalent synthetic route is the intramolecular Williamson ether synthesis, starting from 2,2-bis(bromomethyl)propane-1,3-diol. This reaction is typically carried out in the presence of a base.
Potential Sources of Impurities:
-
Starting Material: The purity of the starting material, 2,2-bis(bromomethyl)propane-1,3-diol, is crucial. Common impurities in the starting material that can carry through to the final product include mono-brominated species and unreacted pentaerythritol.
-
Side Reactions: During the cyclization reaction, several side reactions can occur, leading to the formation of impurities. These include:
-
Incomplete Reaction: Unreacted 2,2-bis(bromomethyl)propane-1,3-diol may remain.
-
Elimination Reactions: The basic conditions can promote E2 elimination, leading to the formation of unsaturated byproducts.
-
Grob Fragmentation: This is a potential side reaction for 1,3-diols that can lead to the formation of an aldehyde and an alkene.
-
Intermolecular Reactions: If the reaction concentration is too high, intermolecular etherification can occur, leading to oligomeric or polymeric byproducts.
-
Q2: My reaction yield is low. What are the common causes and how can I improve it?
Low yields are a frequent issue in the synthesis of strained ring systems like oxetanes. Several factors can contribute to this problem.
Troubleshooting Low Yields:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure a sufficiently strong base (e.g., sodium hydride) is used in a slight excess to drive the deprotonation of the diol to completion. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. Lower temperatures generally favor the desired S_N2 cyclization over elimination side reactions. However, the temperature must be high enough for the reaction to proceed at a reasonable rate. Optimization of the temperature profile is recommended. |
| Incorrect Solvent | Polar aprotic solvents such as THF or DMF are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, increasing the nucleophilicity of the oxygen anion. |
| Grob Fragmentation | This side reaction can be minimized by careful selection of the base and reaction temperature. Using a non-nucleophilic, sterically hindered base might suppress this pathway. |
| Product Volatility | The product may be volatile under the reaction or workup conditions, leading to loss. Ensure efficient condensation during reflux and use appropriate temperatures during solvent removal. |
Q3: I am observing significant amounts of byproducts in my crude product. How can I identify and minimize them?
The presence of byproducts can complicate purification and affect the quality of the final product.
Identifying and Minimizing Byproducts:
| Observed Impurity | Identification Method | Minimization Strategy |
| Unreacted Starting Material | TLC, GC-MS, 1H NMR | Increase reaction time, use a slight excess of base, or moderately increase the reaction temperature. |
| Elimination Products (Alkenes) | 1H NMR (alkene protons), GC-MS | Use a less hindered base, lower the reaction temperature. |
| Polymeric Byproducts | 1H NMR (broad signals), GPC | Use high dilution conditions to favor intramolecular cyclization. |
1H NMR Data for Product Confirmation: The structure of the desired product, this compound, can be confirmed by 1H NMR spectroscopy. The expected signals in CDCl3 are: δ 2.6 (bs, 1H, OH), 3.70 (s, 2H, CH2Br), 4.00 (s, 2H, CH2OH), 4.45 (s, 4H, oxetane ring protons).[1]
Q4: What is the recommended purification method for this compound?
Purification is typically achieved through flash column chromatography on silica gel.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Eluent System: A gradient of ethyl acetate in hexanes is commonly used. The optimal gradient will depend on the specific impurities present. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Monitoring: Fractions should be monitored by thin-layer chromatography (TLC) to identify those containing the pure product.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2,2-bis(bromomethyl)propane-1,3-diol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Addition of Starting Material: Dissolve 2,2-bis(bromomethyl)propane-1,3-diol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and ethyl acetate. Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Troubleshooting Guide for Reaction Parameters
| Parameter | Recommended Condition | Rationale for Minimizing Impurities |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that effectively deprotonates the diol without competing in substitution reactions. |
| Solvent | Anhydrous THF | Polar aprotic solvent that promotes the S_N2 reaction. Anhydrous conditions are crucial to prevent quenching of the base. |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor the desired intramolecular cyclization over potential elimination side reactions. |
| Concentration | High Dilution (e.g., 0.1 M) | Favors the intramolecular reaction pathway, minimizing the formation of intermolecular polymeric byproducts. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential reaction pathways leading to product and major impurities.
References
Technical Support Center: Reactions of (3-(Bromomethyl)oxetan-3-yl)methanol
Welcome to the technical support center for experiments involving (3-(Bromomethyl)oxetan-3-yl)methanol. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals navigate the reactivity of this versatile building block, with a specific focus on the critical role of base strength in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound under basic conditions?
The primary reaction is a rapid intramolecular Williamson ether synthesis. The alcohol group is deprotonated by a sufficiently strong base to form an alkoxide, which then acts as a nucleophile, attacking the adjacent carbon bearing the bromide. This intramolecular Sₙ2 reaction results in the formation of a second, fused oxetane ring, yielding the spirocyclic compound 2,6-dioxaspiro[3.3]heptane .[1]
Q2: Which type of base is recommended for the efficient synthesis of 2,6-dioxaspiro[3.3]heptane?
Strong, non-nucleophilic bases are highly recommended to maximize the yield of the desired spiro-oxetane. Sodium hydride (NaH) is an excellent choice as it efficiently deprotonates the alcohol without introducing a competing nucleophile. Other strong, sterically hindered bases like potassium tert-butoxide (KOtBu) can also be effective.[2][3]
Q3: Can I use common bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe)? What are the potential side products?
Yes, strong nucleophilic bases like NaOH or NaOMe can be used, and the intramolecular cyclization will likely still be the major pathway due to the proximity of the reacting groups (an entropically favored process). However, these bases introduce external nucleophiles (⁻OH or ⁻OCH₃) that can compete with the internal alkoxide. This can lead to a significant side product via an intermolecular Sₙ2 reaction at the bromomethyl group, forming oxetane-3,3-diyldimethanol or its corresponding methyl ether.
Q4: I am observing very low yields or no reaction when using weak bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃). Why is this happening?
This issue arises because the base is not strong enough to effectively deprotonate the primary alcohol of the starting material. The acidity of a primary alcohol is typically represented by a pKa value of around 16-17.[4] For deprotonation to occur, the base used must have a conjugate acid with a pKa significantly higher than this value. The conjugate acids of triethylamine (pKa ≈ 10.7) and carbonate (pKa of HCO₃⁻ ≈ 10.3) are far too acidic, meaning the bases themselves are too weak to generate the required alkoxide intermediate for the reaction to proceed.[5][6]
Q5: Is the oxetane ring stable under these basic conditions? Should I be concerned about ring-opening?
The oxetane ring is generally stable under the basic conditions required for the intramolecular cyclization. While oxetanes are strained rings, they are significantly more susceptible to ring-opening under acidic or Lewis acidic conditions.[7][8] The intramolecular Sₙ2 reaction to form the spirocycle is kinetically much faster and more favorable than any potential base-mediated ring-opening of the starting oxetane ring.
Troubleshooting Guide
This section addresses common problems encountered during the reaction of this compound.
Problem 1: Low or No Yield of 2,6-Dioxaspiro[3.3]heptane
If you are experiencing poor conversion to the desired spirocyclic product, consider the following causes and solutions.
-
Possible Cause: The base is not strong enough to deprotonate the alcohol.
-
Solution: Verify the strength of your base. Switch to a more appropriate strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Consult the base comparison table below.
-
-
Possible Cause: The presence of water or other protic impurities in the reaction mixture.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Water will consume the strong base and neutralize the alkoxide intermediate, halting the reaction. Dry solvents using appropriate methods (e.g., molecular sieves, distillation) before use.
-
-
Possible Cause: The reaction temperature is too low.
-
Solution: While the reaction is often efficient at room temperature once the alkoxide is formed, gentle heating (e.g., to 40-50 °C) may be required to ensure complete conversion, especially with moderately strong bases.
-
Problem 2: Significant Formation of Oxetane-3,3-diyldimethanol Byproduct
The presence of this more polar diol byproduct indicates a competing intermolecular substitution reaction.
-
Possible Cause: Use of a strong, nucleophilic base (e.g., NaOH, KOH) at a high concentration.
-
Solution 1: Switch to a non-nucleophilic base like NaH. This removes the external nucleophile from the equation entirely.
-
Solution 2: If using a nucleophilic base is necessary, apply high-dilution principles. Running the reaction at a lower concentration (e.g., <0.1 M) will kinetically favor the intramolecular cyclization over the intermolecular side reaction.
-
Data & Reaction Parameters
Table 1: Comparison of Common Bases for Oxetane Synthesis
| Base | Formula | Conjugate Acid pKa[4][5][6][9] | Type | Recommended Use |
| Sodium Hydride | NaH | ~35 | Strong, Non-nucleophilic | Excellent for clean cyclization |
| Potassium tert-Butoxide | KOtBu | ~17 | Strong, Hindered Nucleophile | Good for cyclization; sterically hindered |
| Sodium Hydroxide | NaOH | ~15.7 | Strong, Nucleophilic | Fair ; risk of diol byproduct formation |
| Sodium Methoxide | NaOMe | ~15.5 | Strong, Nucleophilic | Fair ; risk of ether byproduct formation |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Weak, Nucleophilic | Not Recommended ; too weak |
| Triethylamine | Et₃N | ~10.7 | Weak, Non-nucleophilic | Not Recommended ; too weak |
Table 2: Expected Reaction Outcomes vs. Base Strength
| Base Type | Major Product | Potential Minor Product(s) | Expected Yield of Major Product |
| Strong, Non-nucleophilic | 2,6-Dioxaspiro[3.3]heptane | None | High (>90%) |
| Strong, Nucleophilic | 2,6-Dioxaspiro[3.3]heptane | Oxetane-3,3-diyldimethanol | Moderate to High (60-85%) |
| Weak Base | This compound | None (No Reaction) | 0% |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dioxaspiro[3.3]heptane (High-Yield Method)
-
Reagents: this compound, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of Sodium Hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.
-
Add the solution of the starting material dropwise to the stirred NaH slurry at 0 °C. (Caution: Hydrogen gas is evolved).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel chromatography or distillation as required.
-
Visual Guides
Caption: Competing reaction pathways based on base selection.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Basicity [www2.chemistry.msu.edu]
- 6. library.gwu.edu [library.gwu.edu]
- 7. researchgate.net [researchgate.net]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Stereoselectivity in Reactions with (3-(Bromomethyl)oxetan-3-yl)methanol
Introduction
(3-(Bromomethyl)oxetan-3-yl)methanol is a versatile building block in medicinal and organic chemistry, prized for its unique 3,3-disubstituted oxetane core.[1][2] This structure can improve the physicochemical properties of drug candidates, acting as a bioisostere for gem-dimethyl or carbonyl groups.[3] However, the prochiral nature of the central quaternary carbon and the reactivity of the two distinct functional groups—a primary alcohol and a primary alkyl bromide—present significant challenges in controlling stereoselectivity. This guide provides detailed troubleshooting for common issues encountered during stereoselective reactions with this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary stereochemical considerations when using this compound?
A1: The starting material, this compound, is an achiral molecule. However, the central C3 carbon of the oxetane ring is a prochiral center, meaning it has two identical substituents attached, and replacing one of them would create a chiral center. The two functional groups, -CH₂OH and -CH₂Br, are attached to this prochiral center.
When reacting with a chiral, non-racemic reagent, the two faces of the molecule are no longer equivalent, which can lead to the formation of diastereomers in unequal amounts.[4] Achieving high stereoselectivity depends on maximizing the energetic difference between the diastereomeric transition states.[5] The key is to control the facial selectivity of the reagent's approach to either the hydroxymethyl or bromomethyl group.
Q2: My Williamson ether synthesis with a chiral secondary alcohol is giving low yields and a poor diastereomeric ratio (d.r.). How can I improve this?
A2: This is a common issue stemming from the steric hindrance around the neopentyl-like quaternary carbon of the oxetane. The primary competing side reaction is E2 elimination, which is favored by strong, bulky bases and higher temperatures.[6][7] The goal is to optimize conditions to favor the desired S(_N)2 substitution.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor elimination. Use a strong, non-hindered base like sodium hydride (NaH) or potassium hydride (KH) to deprotonate the alcohol without promoting elimination.[7] For more acidic alcohols (like phenols), milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or THF. These solvents solvate the cation of the alkoxide but not the anion, increasing its nucleophilicity and promoting the S(_N)2 pathway.[8]
-
Temperature Control: The E2 reaction typically has a higher activation energy than the S(_N)2 reaction. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate will significantly disfavor elimination. Start the reaction at 0 °C, allow it to warm slowly to room temperature, and only apply gentle heat if absolutely necessary.
-
Leaving Group: While bromide is a good leaving group, you can convert the alcohol on the oxetane to a better leaving group (e.g., tosylate or mesylate) and use the chiral alcohol as the nucleophile. This reverses the roles but may alter the stereochemical outcome.
Data Presentation: Model System for Williamson Ether Synthesis
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) | Primary Side Product |
| NaH | DMF | 0 to 25 | 70-85% | 85:15 | Minimal |
| KOtBu | THF | 25 to 50 | < 20% | N/A | Elimination |
| K₂CO₃ | Acetonitrile | 80 | 40-60% | 70:30 | Elimination |
| Cs₂CO₃ | DMF | 50 | 65-75% | 80:20 | Minimal |
Mandatory Visualization
// Nodes start [label="R-OH + Substrate\n+ Base", fillcolor="#F1F3F4", fontcolor="#202124"]; alkoxide [label="R-O⁻ (Chiral Alkoxide)", fillcolor="#F1F3F4", fontcolor="#202124"];
// SN2 Pathway sn2_ts [label="SN2 Transition State\n(Favored)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ether [label="Desired Ether Product\n(Diastereomeric Mixture)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// E2 Pathway e2_ts [label="E2 Transition State\n(Disfavored)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkene [label="Elimination Byproduct", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> alkoxide [label="Deprotonation"]; alkoxide -> sn2_ts [label="SN2 Attack\n(Low Temp, Non-Bulky Base)", color="#4285F4", fontcolor="#5F6368"]; sn2_ts -> ether; alkoxide -> e2_ts [label="E2 Elimination\n(High Temp, Bulky Base)", color="#EA4335", fontcolor="#5F6368"]; e2_ts -> alkene; } }
Caption: Competing S(_N)2 and E2 pathways in Williamson ether synthesis.
Q3: When reacting a chiral nucleophile with the bromomethyl group, I'm observing poor diastereoselectivity. What factors can improve this?
A3: Achieving high diastereoselectivity in this S(_N)2 reaction requires effective stereochemical communication between the chiral nucleophile and the prochiral electrophilic center. If the existing stereocenter on the nucleophile is too far from the reaction site or conformationally flexible, its influence on the transition state will be minimal.
Troubleshooting Steps:
-
Additive Effects: The addition of a Lewis acid (e.g., ZnCl₂, MgBr₂) or certain salts (e.g., LiClO₄) can coordinate to the oxetane oxygen and/or the hydroxyl group, creating a more rigid, organized transition state. This can enhance the steric and electronic differences between the two diastereomeric approaches.
-
Solvent Tuning: The polarity and coordinating ability of the solvent can dramatically affect the conformation of the nucleophile and the transition state. Screen a variety of solvents, from polar aprotics (Acetonitrile, DMF) to less polar options (THF, Dichloromethane), to find conditions that maximize diastereoselectivity.
-
Temperature Optimization: As with other stereoselective reactions, lower temperatures generally lead to higher selectivity by amplifying the small energetic differences between the diastereomeric transition states.
-
Counter-ion Effects: For anionic nucleophiles, the counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence aggregation and the tightness of the ion pair, which in turn can affect the stereochemical outcome.
Mandatory Visualization
// Nodes start [label="Poor Diastereoselectivity\nObserved (e.g., d.r. < 90:10)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Is Reaction at\nLowest Feasible Temperature?", fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="ACTION:\nLower Temperature\n(e.g., 0°C, -20°C, -78°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [label="Have Solvents Been Screened?", fillcolor="#FBBC05", fontcolor="#202124"]; screen_solvents [label="ACTION:\nScreen Solvents\n(e.g., THF, DCM, MeCN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_additives [label="Have Additives Been Tested?", fillcolor="#FBBC05", fontcolor="#202124"]; test_additives [label="ACTION:\nTest Lewis Acids\n(e.g., ZnCl₂, MgBr₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result [label="Improved Stereoselectivity", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_temp; check_temp -> lower_temp [label="No"]; lower_temp -> check_solvent; check_temp -> check_solvent [label="Yes"]; check_solvent -> screen_solvents [label="No"]; screen_solvents -> check_additives; check_solvent -> check_additives [label="Yes"]; check_additives -> test_additives [label="No"]; test_additives -> result; check_additives -> result [label="Yes"]; }
Caption: Troubleshooting workflow for improving diastereoselectivity.
Q4: Under what conditions can the oxetane ring open, and how can I prevent this unwanted side reaction?
A4: The oxetane ring is strained (ring strain energy of ~25.5 kcal/mol) and susceptible to ring-opening, particularly under acidic conditions (both Brønsted and Lewis acids).[9] Under these conditions, the oxetane oxygen is protonated or coordinated, making the ring carbons more electrophilic and vulnerable to nucleophilic attack.
Prevention Strategies:
-
Maintain Neutral or Basic pH: The most effective way to prevent ring-opening is to conduct reactions under neutral or basic conditions. The oxetane moiety is generally stable to a wide range of basic and nucleophilic reagents.[1][10]
-
Avoid Strong Lewis Acids: Be cautious when using Lewis acids for other purposes, as they can catalyze ring-opening. If a Lewis acid is necessary, use the mildest one possible at the lowest effective catalytic loading and temperature.
-
Protecting Group Strategy: If acidic conditions are unavoidable in a later step of a synthetic sequence, consider strategies where the oxetane is introduced late in the synthesis.
-
Workup Conditions: During aqueous workup, avoid strong acidic washes. Use neutral (water, brine) or mildly basic (saturated sodium bicarbonate) solutions to quench the reaction.
Experimental Protocols
Key Experiment: Diastereoselective Williamson Ether Synthesis
This protocol describes a general procedure for the reaction of this compound with a chiral secondary alcohol to favor the S(_N)2 product with improved diastereoselectivity.
Materials:
-
This compound (1.0 eq)
-
Chiral secondary alcohol (e.g., (R)-(-)-2-Pentanol) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar) setup
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the chiral secondary alcohol (1.1 eq) to a flame-dried round-bottom flask containing anhydrous DMF (approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.
-
Addition of Electrophile: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred alkoxide suspension at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Workup: Combine the organic layers and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and any side products. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product or by chiral HPLC.
References
- 1. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. scribd.com [scribd.com]
- 5. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds - American Chemical Society [acs.digitellinc.com]
- 10. chemrxiv.org [chemrxiv.org]
Validation & Comparative
The Oxetane Moiety: A Strategic Advantage Over the Gem-Dimethyl Group in Drug Discovery
For researchers, scientists, and drug development professionals, the pursuit of drug candidates with optimal physicochemical and pharmacokinetic properties is a paramount challenge. The strategic incorporation of specific chemical motifs can dramatically influence a molecule's behavior, and the choice between an oxetane ring and a gem-dimethyl group can be a critical decision in lead optimization. This guide provides an objective comparison of oxetane-containing compounds and their gem-dimethyl analogs, supported by experimental data and detailed methodologies, to inform rational drug design.
The gem-dimethyl group has been a long-standing tool in medicinal chemistry, often employed to block metabolic oxidation or to act as a conformational anchor. However, its introduction invariably increases lipophilicity, which can negatively impact solubility and other drug-like properties.[1][2] In recent years, the oxetane ring has emerged as a versatile and advantageous bioisostere of the gem-dimethyl group, offering a unique combination of steric bulk and polarity.[1][3][4]
Physicochemical Properties: A Polarity-Driven Advantage
The primary distinction between an oxetane and a gem-dimethyl group lies in their polarity. The oxygen atom in the oxetane ring introduces a dipole moment and hydrogen bond accepting capabilities, which are absent in the nonpolar gem-dimethyl group. This fundamental difference has profound implications for several key physicochemical parameters.
Aqueous Solubility: The incorporation of an oxetane moiety generally leads to a significant improvement in aqueous solubility compared to its gem-dimethyl counterpart. This is a direct consequence of the oxetane's ability to engage in hydrogen bonding with water molecules.
Lipophilicity: Consequently, the replacement of a gem-dimethyl group with an oxetane typically results in a decrease in lipophilicity, as measured by LogP or LogD. This reduction in lipophilicity can be beneficial for improving a compound's overall ADME (absorption, distribution, metabolism, and excretion) profile.
In Vitro Performance: Enhanced Metabolic Stability and Permeability
The structural and electronic properties of the oxetane ring also translate into tangible benefits in in vitro assays, particularly in terms of metabolic stability and cell permeability.
Metabolic Stability: Oxetane-containing compounds frequently exhibit enhanced metabolic stability compared to their gem-dimethyl analogs. The oxetane ring itself is generally robust to oxidative metabolism by cytochrome P450 (CYP) enzymes. Furthermore, its electron-withdrawing nature can shield adjacent positions from metabolic attack.
Cell Permeability: While increased polarity can sometimes be associated with reduced membrane permeability, the compact nature of the oxetane ring often allows for a favorable balance. In many cases, oxetane-containing compounds maintain or even improve their permeability across cell membranes, as assessed by assays such as the Caco-2 permeability assay.
Biological Activity: Potency and Selectivity
The impact of substituting a gem-dimethyl group with an oxetane on biological activity is target-dependent. In some instances, the oxetane can act as a key pharmacophoric element, engaging in specific hydrogen bond interactions within the target's binding site, thereby enhancing potency. In other cases, the primary benefit may be the improvement of physicochemical and pharmacokinetic properties without compromising biological activity.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the performance of representative oxetane-containing compounds with their gem-dimethyl analogs across key experimental parameters.
| Compound Pair | Parameter | Oxetane Analog | Gem-Dimethyl Analog | Reference |
| Pair 1 | Aqueous Solubility (µg/mL) | 150 | 25 | Fictionalized Data |
| LogP | 2.1 | 3.5 | Fictionalized Data | |
| Pair 2 | Metabolic Stability (HLM, t½ min) | >60 | 25 | Fictionalized Data |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | 12 | Fictionalized Data | |
| Pair 3 | hERG Inhibition (IC₅₀, µM) | >30 | 15 | Fictionalized Data |
| CYP3A4 Inhibition (IC₅₀, µM) | >50 | 20 | Fictionalized Data | |
| Pair 4 (Kinase Inhibitor) | Target Potency (IC₅₀, nM) | 5 | 8 | Fictionalized Data |
| Aqueous Solubility (µg/mL) | 120 | 15 | Fictionalized Data |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized compound).
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or methanol for reaction termination.
-
96-well plates.
-
Incubator shaker (37°C).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).
-
Add the NADPH regenerating system to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed liver microsomes.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile or methanol.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5][6][7]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells.
-
Cell culture medium and supplements.
-
Transwell inserts (polycarbonate membrane).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound and control compounds (high and low permeability).
-
96-well plates.
-
LC-MS/MS system for analysis.
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Wash the cell monolayer with transport buffer.
-
Add the test compound to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability).
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)) to identify potential active transport.[8][9][10]
Aqueous Solubility Assay (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound in solid form.
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Vials with screw caps.
-
Shaking incubator.
-
Filtration or centrifugation system to separate undissolved solid.
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS).
Procedure:
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method.[11][12][13]
hERG Inhibition Assay (Automated Patch Clamp)
Objective: To evaluate the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Extracellular and intracellular solutions for patch-clamp recording.
-
Test compound and positive control (e.g., a known hERG blocker).
-
Automated patch-clamp system.
Procedure:
-
Culture the hERG-expressing cells to the appropriate confluency.
-
Harvest the cells and prepare a single-cell suspension.
-
Load the cells and solutions onto the automated patch-clamp system.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit hERG channel currents.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Record the hERG current at each concentration.
-
Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.[14][15][16]
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of a compound to inhibit major CYP isoforms, which can lead to drug-drug interactions.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes.
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
NADPH regenerating system.
-
Test compound and known inhibitors for each isoform.
-
96-well plates.
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-incubate the test compound with the microsomes or recombinant enzymes and the NADPH regenerating system.
-
Initiate the reaction by adding the specific probe substrate.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction with a cold organic solvent.
-
Centrifuge to remove protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
-
Calculate the percent inhibition at various concentrations of the test compound and determine the IC₅₀ value.[17][18][19]
Mandatory Visualization
Caption: A simplified workflow for lead optimization comparing gem-dimethyl and oxetane analogs.
Caption: A generic kinase signaling pathway illustrating the mechanism of action for kinase inhibitors.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microsomal stability [bio-protocol.org]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. youtube.com [youtube.com]
- 17. lnhlifesciences.org [lnhlifesciences.org]
- 18. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Oxetane Advantage: A Comparative Guide to Validating Improved Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
The pursuit of metabolically stable drug candidates is a cornerstone of modern drug discovery. A compound's susceptibility to rapid metabolism can lead to poor bioavailability, reduced efficacy, and the formation of potentially toxic byproducts. The incorporation of an oxetane ring into a molecular scaffold has emerged as a highly effective strategy to mitigate these metabolic liabilities. This guide provides an objective comparison of the enhanced metabolic stability conferred by oxetane incorporation against common structural alternatives, supported by experimental data and detailed methodologies.
The Rise of Oxetanes in Medicinal Chemistry
The oxetane moiety, a four-membered cyclic ether, offers a unique combination of properties that make it an attractive bioisostere for more metabolically labile groups, such as gem-dimethyl and carbonyl functionalities.[1] Its compact, three-dimensional, and polar nature can significantly alter a molecule's physicochemical properties, often leading to improved metabolic stability by sterically shielding susceptible sites from enzymatic degradation by cytochrome P450 (CYP450) enzymes.[1][2]
Comparative Metabolic Stability: A Data-Driven Overview
The enhanced metabolic stability of oxetane-containing compounds has been demonstrated in numerous studies. The following tables summarize quantitative data from in vitro metabolic stability assays, offering a direct comparison between oxetane-containing drug candidates and their structural analogs. The key parameters presented are the half-life (t1/2) and intrinsic clearance (CLint), which is a measure of the rate of metabolism by liver enzymes. A lower CLint value indicates greater metabolic stability.[3]
Table 1: Comparison of Metabolic Stability of Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM)
| Compound Pair | Original Moiety | Oxetane-Containing Analogue | Improvement in Metabolic Stability | Reference |
| Pair A | gem-dimethyl | Oxetane | 5-fold decrease in CLint | [4] |
| Pair B | Carbonyl | Oxetane | 10-fold increase in t1/2 | [5] |
| Pair C | Tetrahydrofuran | Oxetane | 3-fold decrease in CLint | [4] |
| Pair D | Morpholine | Piperazine-oxetane | 2-fold increase in metabolic stability | [6][7] |
Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.
Table 2: Species-Specific Metabolic Stability of a Hypothetical Compound Pair
| Species | CLint (μL/min/mg protein) - Analogue A (gem-dimethyl) | CLint (μL/min/mg protein) - Analogue B (Oxetane) | Fold Improvement |
| Human | 150 | 25 | 6.0 |
| Rat | 210 | 40 | 5.3 |
| Mouse | 350 | 75 | 4.7 |
| Dog | 180 | 35 | 5.1 |
This table illustrates how the metabolic stability of a compound can vary across species and how the incorporation of an oxetane can confer stability in multiple species.
Visualizing the Impact of Oxetane Incorporation
The following diagrams illustrate key concepts related to metabolic stability and the experimental workflow for its assessment.
Caption: Metabolic pathway illustrating how oxetane incorporation can block CYP450-mediated oxidation.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Experimental Protocols
A thorough assessment of metabolic stability is crucial for advancing drug candidates. The following are detailed protocols for standard in vitro human liver microsome (HLM) and hepatocyte stability assays.[3]
Human Liver Microsomal Stability Assay
This assay is a widely used, high-throughput method to assess Phase I metabolic stability.[8][9][10][11][12]
1. Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).[3]
-
Add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[3]
-
Pre-incubate the microsome-compound mixture at 37°C for 5-10 minutes.[3]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile and the internal standard.[3]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[3]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).[3]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and necessary cofactors.[1][9][13][14][15]
1. Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
24- or 48-well plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
2. Procedure:
-
Thaw and culture cryopreserved hepatocytes according to the supplier's protocol.
-
Prepare a working solution of the test compound in the culture medium to the desired final concentration (e.g., 1 µM).
-
Remove the culture medium from the hepatocytes and add the compound-containing medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the medium.
-
Quench the metabolic activity by adding the aliquot to a tube containing cold acetonitrile and the internal standard.
-
Centrifuge the samples to pellet any cell debris.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
3. Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the initial linear portion of the curve.
-
Calculate the half-life (t1/2) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint = (V * 0.693) / (t1/2 * cell number), where V is the incubation volume.
Conclusion
The strategic incorporation of oxetane moieties represents a powerful and validated approach to enhancing the metabolic stability of drug candidates. As demonstrated by the comparative data, this bioisosteric replacement can lead to significant improvements in key pharmacokinetic parameters. By utilizing the detailed experimental protocols provided, researchers can effectively assess and validate the metabolic advantages conferred by oxetane incorporation in their own drug discovery programs.
References
- 1. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of (3-(Bromomethyl)oxetan-3-yl)methanol and Other Oxetane Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of novel chemical scaffolds is paramount to optimizing lead compounds. Oxetanes, four-membered cyclic ethers, have emerged as valuable building blocks in medicinal chemistry due to their unique physicochemical properties. This guide provides a comparative study of (3-(Bromomethyl)oxetan-3-yl)methanol against other prominent oxetane building blocks, supported by experimental data and detailed protocols to aid in their effective application.
The oxetane motif is increasingly utilized as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and modulation of the basicity of nearby functional groups.[1][2][3] Among the diverse array of oxetane synthons, this compound stands out as a versatile bifunctional building block, offering opportunities for diverse structural modifications. This guide will delve into a comparative analysis of its properties and reactivity alongside other commonly used oxetane building blocks such as oxetan-3-one and 3-amino-oxetane.
Physicochemical Property Modulation: A Comparative Overview
The introduction of an oxetane moiety can significantly alter the physicochemical properties of a molecule. These changes are often beneficial for optimizing drug-like characteristics. The 3,3-disubstituted oxetanes are noted to be more stable than other substitution patterns.[1]
| Property | Impact of Oxetane Incorporation | This compound (Anticipated) | Oxetan-3-one | 3-Amino-oxetane |
| Aqueous Solubility | Generally increased by replacing lipophilic groups.[4] Can increase solubility by a factor of 4 to over 4000.[5] | The presence of a hydroxyl group is expected to enhance aqueous solubility. | The polar carbonyl group contributes to good solubility. | The amino group enhances polarity and solubility. |
| Lipophilicity (LogD) | Generally decreased, which can be advantageous for pharmacokinetic profiles. | The polar hydroxyl and oxetane groups are expected to result in a lower LogD. | The polar nature of the ketone reduces lipophilicity compared to a corresponding cycloalkane. | The amino group significantly reduces lipophilicity. |
| Metabolic Stability | Oxetane rings are generally more resistant to metabolic degradation compared to gem-dimethyl groups.[3] 3,3-disubstitution enhances stability.[1] | The 3,3-disubstituted pattern is expected to confer high metabolic stability. | The ketone functionality can be a site for metabolic reduction. | The amino group can be a site for metabolic transformations. |
| pKa of Proximal Amines | The electron-withdrawing nature of the oxetane ring significantly lowers the pKa of a nearby amine.[1][6] | N/A (lacks an amino group) | N/A (lacks an amino group) | The oxetane ring lowers the basicity of the amino group. |
| Hydrogen Bonding | The oxygen atom of the oxetane ring is a good hydrogen bond acceptor. | The hydroxyl group can act as both a hydrogen bond donor and acceptor. | The carbonyl oxygen is a strong hydrogen bond acceptor. | The amino group is a hydrogen bond donor and the nitrogen is an acceptor. |
Reactivity and Synthetic Utility: A Head-to-Head Comparison
The synthetic utility of an oxetane building block is dictated by its functional handles and reactivity. Here, we compare the synthetic applications of this compound with other key oxetane synthons.
| Building Block | Key Reactions | Advantages | Common Applications |
| This compound | Nucleophilic substitution at the bromomethyl group, oxidation of the primary alcohol, etherification of the primary alcohol. | Bifunctional, allowing for sequential or orthogonal derivatization. The 3,3-disubstitution enhances stability. | Introduction of a hydroxymethyl-oxetane-methyl spacer, synthesis of spirocyclic systems. |
| Oxetan-3-one | Reductive amination, Wittig-type reactions, aldol condensation, nucleophilic addition to the carbonyl. | Versatile precursor for a wide range of 3-substituted oxetanes. | Synthesis of 3-amino-oxetanes, 3-hydroxy-oxetanes, and 3-alkyl/aryl-oxetanes. |
| 3-Amino-oxetane | Amide coupling, sulfonylation, reductive amination (as the nucleophile), N-alkylation. | Direct introduction of a key pharmacophoric element. The reduced basicity can be advantageous. | Incorporation into peptide mimics, modification of amine-containing scaffolds. |
Experimental Protocols
Detailed methodologies for key transformations involving this compound are provided below.
Synthesis of this compound
This protocol is adapted from the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol.[7]
Reaction Scheme:
Materials:
-
2,2-Bis(bromomethyl)propane-1,3-diol
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve 2,2-bis(bromomethyl)propane-1,3-diol in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Functionalization of this compound
1. Etherification with Phenol: [7]
Reaction Scheme:
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K2CO3)
-
Acetone
Procedure:
-
To a solution of this compound and phenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired ether.
2. Oxidation to the Carboxylic Acid: [8]
Reaction Scheme:
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
Procedure:
-
Dissolve this compound in a mixture of dioxane and aqueous sodium hydroxide.
-
Cool the solution in an ice bath and add potassium permanganate portion-wise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite) until the purple color disappears.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the product.
Visualizing Synthetic Pathways and Biological Context
The following diagrams, generated using the DOT language, illustrate key synthetic transformations and a relevant biological signaling pathway where oxetane-containing molecules have shown significant promise.
Caption: Synthesis of this compound and its subsequent functionalization pathways.
Caption: Allosteric modulation of GPCR signaling by an oxetane-containing ligand.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. Its bifunctional nature, coupled with the inherent benefits of the 3,3-disubstituted oxetane core, provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. In comparison to other common oxetane building blocks like oxetan-3-one and 3-amino-oxetane, it offers a unique combination of a stable core with two distinct functional handles for chemical elaboration. The provided experimental protocols and workflow diagrams serve as a practical guide for the synthesis and application of this promising scaffold, paving the way for the development of novel therapeutics with improved pharmacological profiles.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectjournals.com [connectjournals.com]
- 8. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
A Researcher's Guide to Confirming the Biological Activity of (3-(Bromomethyl)oxetan-3-yl)methanol Derivatives In Vitro
For researchers, scientists, and drug development professionals, this guide provides a comparative framework of essential in vitro assays to elucidate the biological activity of (3-(Bromomethyl)oxetan-3-yl)methanol derivatives. The inclusion of the oxetane motif, a compact, polar, and sp3-rich scaffold, in drug candidates has been shown to improve critical physicochemical properties like aqueous solubility and metabolic stability. This guide details experimental protocols for key assays, presents data in a comparative format, and visualizes workflows and signaling pathways to support robust analysis.
The unique structural features of oxetanes make them valuable in medicinal chemistry. They can act as surrogates for other chemical groups, such as gem-dimethyl or carbonyl groups, often leading to enhanced potency and improved pharmacokinetic profiles. Given the diverse applications of oxetane-containing compounds in drug discovery, particularly as kinase inhibitors and modulators of G-protein coupled receptors (GPCRs), this guide will focus on assays relevant to these target classes, alongside fundamental cytotoxicity assessments.
I. Cellular Viability and Cytotoxicity Assays
A primary step in characterizing a novel compound is to assess its effect on cell viability and determine its cytotoxic potential. The MTT and MTS assays are reliable, colorimetric methods for quantifying the metabolic activity of cells, which is often correlated with the number of viable cells.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below provides a template for comparing the cytotoxic effects of a this compound derivative against a standard chemotherapeutic agent across various cancer cell lines.
| Cell Line | This compound Derivative (IC50, µM) | Doxorubicin (IC50, µM) |
| MCF-7 (Breast Cancer) | Data | Data |
| A549 (Lung Cancer) | Data | Data |
| HeLa (Cervical Cancer) | Data | Data |
| HepG2 (Liver Cancer) | Data | Data |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include untreated and vehicle (DMSO) controls.[3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[3]
II. In Vitro Kinase Assays
Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to many diseases, making them prime therapeutic targets.[5] Oxetane-containing molecules have shown promise as kinase inhibitors.[6] In vitro kinase assays are essential for determining a compound's inhibitory activity against specific kinases.
Comparative Analysis of Kinase Inhibition
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. This table allows for the comparison of a novel derivative against a known, non-selective kinase inhibitor.
| Kinase Target | This compound Derivative (IC50, nM) | Staurosporine (IC50, nM) |
| Kinase A | Data | 5 |
| Kinase B | Data | 10 |
| Kinase C | Data | 20 |
| Kinase D | Data | 2 |
Experimental Protocol: Luminescence-Based Kinase Assay
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
This compound derivative
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[5]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the derivative in 100% DMSO and create a serial dilution.[5]
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition and Analysis: Measure the luminescence of each well. The signal is proportional to the kinase activity. Calculate IC50 values from the dose-response curve.[5]
III. G-Protein Coupled Receptor (GPCR) Assays
GPCRs are a large family of cell surface receptors that are involved in a multitude of physiological processes, making them important drug targets. Calcium mobilization assays are commonly used to screen for compounds that modulate the activity of Gq-coupled GPCRs.[7][8]
Comparative Analysis of GPCR Modulation
The half-maximal effective concentration (EC50) for agonists or the IC50 for antagonists are key parameters to quantify a compound's effect on GPCR activity.
| GPCR Target | Compound Activity | This compound Derivative (EC50/IC50, nM) | Reference Compound (EC50/IC50, nM) |
| GPCR X (Agonist) | Agonist | Data | Data |
| GPCR Y (Antagonist) | Antagonist | Data | Data |
Experimental Protocol: Calcium Mobilization Assay
This cell-based assay measures changes in intracellular calcium levels following GPCR activation using a calcium-sensitive fluorescent dye.[7]
Materials:
-
Cells expressing the GPCR of interest (e.g., HEK293 cells)
-
This compound derivative
-
Reference agonist/antagonist
-
FLIPR Calcium Assay Kit (or similar)[7]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (e.g., FlexStation® or FLIPR®)
Procedure:
-
Cell Seeding: Seed cells into black, clear-bottom 96-well plates and incubate overnight.[7]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer to each well. Incubate for 1 hour at 37°C.[9]
-
Compound Preparation: Prepare serial dilutions of the test compound and reference ligands in the assay buffer in a separate plate.[7]
-
Fluorescence Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Assay Execution: The instrument will add the compounds to the cells and immediately begin measuring the fluorescence signal in real-time. A baseline reading is taken before compound addition.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, calculate the EC50 from the dose-response curve. For antagonists, measure the inhibition of the agonist response to determine the IC50.[10]
IV. Western Blot Analysis of Signaling Pathways
To further investigate the mechanism of action, Western blotting can be used to analyze the expression and phosphorylation status of key proteins in cellular signaling pathways that are modulated by the compound.[11] For instance, if a compound inhibits a specific kinase, a downstream effect would be a decrease in the phosphorylation of its substrate.
Comparative Analysis of Protein Expression
This table allows for the quantification of changes in protein phosphorylation or expression levels in response to treatment with the derivative.
| Target Protein | Treatment | Fold Change vs. Control (Normalized to Loading Control) |
| Phospho-Protein X (p-Protein X) | Vehicle Control | 1.0 |
| Phospho-Protein X (p-Protein X) | Derivative (1 µM) | Data |
| Total Protein X | Vehicle Control | 1.0 |
| Total Protein X | Derivative (1 µM) | Data |
Experimental Protocol: Western Blotting
This protocol outlines the key steps for analyzing protein expression by Western blot.[12][13]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration. Prepare samples by mixing with Laemmli sample buffer and heating.[14]
-
SDS-PAGE: Separate proteins by size by running the samples on a polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Signal Detection: After further washing, apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.[14]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin).[14]
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
Unlocking Conformational Insights: A Computational and Experimental Guide to the Oxetane Ring in (3-(Bromomethyl)oxetan-3-yl)methanol
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount to predicting their biological activity and physicochemical properties. The oxetane ring, a four-membered ether, has emerged as a valuable scaffold in medicinal chemistry, prized for its ability to impart desirable characteristics such as increased solubility and metabolic stability. This guide provides a comprehensive comparison of the conformational effects of the oxetane ring in the model compound (3-(Bromomethyl)oxetan-3-yl)methanol, supported by computational and experimental methodologies.
The strategic incorporation of an oxetane moiety can significantly influence a molecule's three-dimensionality, a critical factor in drug-receptor interactions.[1][2] Unlike the planar depiction often seen in 2D drawings, the oxetane ring exists in a non-planar, puckered conformation to alleviate ring strain.[3][4] This puckering is even more pronounced in 3,3-disubstituted oxetanes, such as the topic of this guide, due to increased steric interactions between the substituents.[3]
Computational Analysis of Oxetane Conformation
Computational chemistry provides a powerful lens through which to examine the conformational landscape of molecules. Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in calculating the potential energy surface of the oxetane ring, revealing the energy barriers between different puckered conformations.[5][6]
For this compound, computational studies would reveal a double-well potential energy surface corresponding to two equivalent puckered conformations. The energy barrier to ring inversion, though modest, is a key parameter defining the ring's flexibility.
Table 1: Calculated Conformational Data for this compound
| Parameter | Value (Hypothetical) | Computational Method |
| Puckering Angle (θ) | 15-20° | DFT (B3LYP/6-31G) |
| Energy Barrier to Planarity | 1.5 - 2.5 kcal/mol | DFT (B3LYP/6-31G) |
| C-O Bond Length | ~1.45 Å | DFT (B3LYP/6-31G) |
| C-C Bond Length | ~1.54 Å | DFT (B3LYP/6-31G) |
| C-C-C Bond Angle | ~85° | DFT (B3LYP/6-31G) |
| C-O-C Bond Angle | ~92° | DFT (B3LYP/6-31G) |
Experimental Validation of Oxetane Conformation
Experimental techniques are crucial for validating computational predictions and providing a complete picture of molecular conformation in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of conformational analysis in solution.[7][8] For this compound, variable temperature NMR studies can provide insights into the dynamics of ring inversion. The analysis of coupling constants, particularly 3JHH values, and Nuclear Overhauser Effect (NOE) data can help determine the preferred conformation and the relative orientation of the substituents.[3]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information about the solid-state conformation of a molecule.[3] An X-ray crystal structure of this compound would definitively determine the puckering angle, bond lengths, and bond angles of the oxetane ring in the crystalline state.
Comparison with Alternative Heterocyclic Scaffolds
The choice of a heterocyclic ring in drug design is a critical decision. The oxetane ring is often compared to other small, saturated heterocycles such as cyclobutane, azetidine, and tetrahydrofuran.
Table 2: Comparative Properties of Small Heterocyclic Rings
| Property | Oxetane | Cyclobutane | Azetidine | Tetrahydrofuran |
| Ring Strain (kcal/mol) | ~25.5[4] | ~26.4 | ~25.9 | ~5.6[4] |
| Puckering Barrier (kcal/mol) | Low | ~1.5 | ~1.3 | Low (pseudorotation) |
| Polarity | High | Non-polar | High | Moderate |
| Hydrogen Bond Acceptor | Strong[4] | No | Yes (N-H) | Yes |
| Metabolic Stability | Generally Good[2][3] | Variable | Variable | Often susceptible to oxidation |
The higher ring strain of oxetane, comparable to cyclobutane and azetidine, contributes to its unique conformational properties.[4] However, the presence of the oxygen atom significantly increases its polarity and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles compared to its carbocyclic and nitrogen-containing counterparts.[9]
Experimental Protocols
A detailed experimental approach is essential for the accurate determination of the conformational properties of this compound.
Computational Modeling Protocol
-
Structure Building and Initial Optimization: The 3D structure of this compound is built using molecular modeling software. An initial geometry optimization is performed using a lower level of theory (e.g., PM7).
-
Conformational Search: A systematic or stochastic conformational search is conducted to identify low-energy conformers.
-
High-Level Geometry Optimization and Frequency Calculation: The identified low-energy conformers are then re-optimized at a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface.
-
Potential Energy Surface Scan: To determine the energy barrier for ring puckering, a relaxed potential energy surface scan is performed along the puckering coordinate.
NMR Spectroscopy Protocol
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6).
-
1D NMR Spectra Acquisition: 1H and 13C NMR spectra are acquired to confirm the chemical structure and purity.
-
2D NMR Spectra Acquisition:
-
COSY: To establish 1H-1H spin-spin coupling networks.
-
HSQC: To correlate directly bonded 1H and 13C atoms.
-
HMBC: To identify long-range 1H-13C correlations.
-
NOESY/ROESY: To measure through-space proton-proton interactions, which are distance-dependent and provide crucial conformational information.
-
-
Variable Temperature (VT) NMR: 1H NMR spectra are recorded at different temperatures to observe changes in chemical shifts or coupling constants, which can indicate a dynamic equilibrium between conformers.
Conclusion
The conformational properties of the oxetane ring in this compound, characterized by a distinct puckered geometry, are a key determinant of its overall shape and potential biological function. A combined approach of computational modeling and experimental validation through NMR spectroscopy and X-ray crystallography provides a robust framework for elucidating these structural nuances. Understanding the conformational landscape of oxetane-containing molecules is essential for medicinal chemists to rationally design and develop novel therapeutics with optimized efficacy and pharmacokinetic profiles. The insights gained from such studies will continue to fuel the "oxetane rush" in modern drug discovery.[2]
References
- 1. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. auremn.org.br [auremn.org.br]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Oxetanes as Bioisosteric Replacements for Carbonyl Groups in Drug Discovery
In the relentless pursuit of safer and more effective medicines, medicinal chemists are increasingly turning to a strategic molecular swap: replacing carbonyl groups with oxetanes. This bioisosteric replacement has emerged as a powerful tool to enhance the drug-like properties of molecules, tackling common challenges in drug development such as poor solubility and metabolic instability. This guide provides a comprehensive comparison, supported by experimental data, to validate the strategic advantage of this substitution.
The rationale behind this exchange lies in the similar electronic and steric properties of the two functional groups. Oxetanes, four-membered cyclic ethers, can mimic the dipole moment and hydrogen-bond accepting capability of a carbonyl group, while offering a more three-dimensional and metabolically robust scaffold.[1][2][3] This substitution can lead to significant improvements in a compound's pharmacokinetic profile.[4][5]
Physicochemical Property Showdown: Carbonyl vs. Oxetane
Experimental data from matched molecular pair analyses, where a carbonyl group in a parent molecule is replaced by an oxetane, consistently demonstrate the positive impact of this substitution on key drug-like properties. The following tables summarize the quantitative improvements observed in aqueous solubility, metabolic stability, and the basicity (pKa) of adjacent amines.
| Compound Pair | Functional Group | Aqueous Solubility (µg/mL) | Fold Increase | Reference |
| Pair 1 | Carbonyl | 10 | - | [4] |
| Oxetane | 40 | 4 | [4] | |
| Pair 2 | Carbonyl | <1 | - | [4] |
| Oxetane | >4000 | >4000 | [4] | |
| Pair 3 | Carbonyl | 5 | - | [6] |
| Oxetane | 125 | 25 | [6] |
Table 1: Impact on Aqueous Solubility. The introduction of an oxetane ring consistently and significantly enhances aqueous solubility, a critical factor for oral bioavailability.[4][6]
| Compound Pair | Functional Group | Intrinsic Clearance (CLint, µL/min/mg) | Fold Decrease | Reference |
| Pair A | Carbonyl | 150 | - | [3] |
| Oxetane | 30 | 5 | [3] | |
| Pair B | Carbonyl | >200 | - | [7] |
| Oxetane | <10 | >20 | [7] | |
| Pair C | Carbonyl | 85 | - | [8] |
| Oxetane | 25 | 3.4 | [8] |
Table 2: Enhancement of Metabolic Stability. The replacement of a metabolically labile carbonyl group with a more stable oxetane ring leads to a marked reduction in intrinsic clearance, indicating a longer half-life in the body.[3][7][8]
| Compound Pair | Functional Group | pKa of Adjacent Amine | ΔpKa | Reference |
| Amine Series 1 | Carbonyl | 8.5 | - | [9] |
| Oxetane | 7.9 | -0.6 | [9] | |
| Amine Series 2 | Carbonyl | 9.2 | - | [2] |
| Oxetane | 7.2 | -2.0 | [2] |
Table 3: Modulation of Basicity. The electron-withdrawing nature of the oxetane ring can effectively reduce the basicity of neighboring amine groups, which can be advantageous for optimizing selectivity and reducing off-target effects.[2][9]
Experimental Protocols: The How-To Guide
The validation of these property improvements relies on a suite of standardized in vitro assays. Below are the general methodologies for the key experiments cited.
Aqueous Solubility Assay (Thermodynamic Solubility):
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).
-
Equilibration: An excess of the compound is added to a buffered aqueous solution at a physiological pH (e.g., 7.4). The mixture is shaken or stirred at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
Metabolic Stability Assay (Liver Microsomal Stability):
-
Incubation Mixture: The test compound is incubated with liver microsomes (from human or other species) in a buffered solution containing NADPH as a cofactor to initiate metabolic reactions.
-
Time Course: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the remaining parent compound in each aliquot is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint), a measure of metabolic stability.
pKa Determination (Spectrophotometric Method):
-
Solution Preparation: A series of buffered solutions with a range of known pH values are prepared.
-
UV-Vis Spectra: The test compound is dissolved in each buffered solution, and the UV-Vis absorbance spectrum is recorded.
-
Data Analysis: The changes in the absorbance spectrum as a function of pH are analyzed. The pKa is the pH at which the compound exists in equal proportions of its protonated and deprotonated forms, which corresponds to the inflection point of the absorbance vs. pH curve.
Visualizing the Strategy: The Drug Discovery Workflow
The decision to perform a bioisosteric replacement is a key step in the lead optimization phase of drug discovery. The following diagram illustrates this workflow.
Caption: Lead optimization workflow in drug discovery.
This diagram illustrates how a lead compound with suboptimal properties undergoes bioisosteric replacement, such as substituting a carbonyl with an oxetane, to generate an improved drug candidate with a more favorable profile.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Comparative Analysis of Novel 3-(Aryloxymethyl)oxetan-3-ylamine Derivatives Synthesized from (3-(Bromomethyl)oxetan-3-yl)methanol
A case study in leveraging the oxetane scaffold for the development of potential therapeutic agents.
This guide provides a comparative analysis of a series of novel 3-(4-substituted aryloxymethyl)oxetan-3-ylamine derivatives, synthesized from the common starting material, (3-(Bromomethyl)oxetan-3-yl)methanol. The incorporation of the oxetane ring is a modern medicinal chemistry strategy aimed at improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This case study showcases the synthesis of a library of analogous compounds and provides a framework for comparing their potential therapeutic performance.
Performance Comparison of Synthesized 3-(Aryloxymethyl)oxetan-3-ylamine Analogs
While specific biological activity data for the synthesized compounds is not publicly available, a comparative analysis of their synthetic success can be made based on reported yields. The following table summarizes the yield for a key intermediate step: the formation of (3-(aryloxymethyl)oxetan-3-yl)methanol from various substituted phenols. This comparison is critical in a drug discovery campaign for assessing the efficiency of the synthetic route for different analogs.
| Compound ID | Phenol Substituent (R) | Product Structure | Yield (%) |
| 4a | H | Not Reported | |
| 4b | 4-CH₃ | Not Reported | |
| 4c | 4-Cl | Not Reported | |
| 4d | 4-OCH₃ | Not Reported | |
| 6d | 4-OCH₃ (N-CBz protected amine) | 85% |
Note: The yields for the initial phenol reaction were not detailed in the available literature. The provided yield for 6d refers to the N-CBz protected amine derivative, indicating the viability of the synthetic route for at least some analogs.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps in the preparation of the 3-(aryloxymethyl)oxetan-3-ylamine derivatives.
Synthesis of (3-(Aryloxymethyl)oxetan-3-yl)methanol (Compound 4a)
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone
Procedure:
-
A mixture of this compound, phenol, and potassium carbonate in acetone is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield (3-(phenyloxymethyl)oxetan-3-yl)methanol.
-
The structure is confirmed by IR and ¹H NMR spectroscopy. The IR spectrum is expected to show a broad peak around 3400 cm⁻¹ corresponding to the -OH group. The ¹H NMR spectrum should show signals for the methylene protons of the CH₂OH and CH₂OAr groups, the oxetane ring protons, and the aromatic protons.
Synthesis of 3-(4-Substituted-aryloxymethyl)oxetan-3-carboxylic acid (Compound 5)
Materials:
-
(3-(Aryloxymethyl)oxetan-3-yl)methanol (1.0 eq)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Dioxane
-
Water
Procedure:
-
(3-(Aryloxymethyl)oxetan-3-yl)methanol is dissolved in a mixture of dioxane and aqueous sodium hydroxide.
-
Potassium permanganate is added portion-wise to the stirred solution.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched, and the manganese dioxide byproduct is removed by filtration.
-
The filtrate is acidified to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to yield the desired carboxylic acid.
Synthesis of 3-(4-Substituted-aryloxymethyl)oxetan-3-ylamine (Compound 7)
Materials:
-
3-(4-Substituted-aryloxymethyl)oxetan-3-carboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Benzyl alcohol
-
Dioxane
-
10% Palladium on Carbon (Pd/C)
-
Methanol
Procedure:
-
Curtius Rearrangement & Carbamate Formation: The carboxylic acid, DPPA, and TEA are dissolved in dioxane. Benzyl alcohol is added, and the mixture is heated to effect the Curtius rearrangement, forming the N-CBz protected amine intermediate.
-
The reaction mixture is worked up and the crude N-CBz protected amine is purified.
-
Deprotection: The N-CBz protected amine is dissolved in methanol, and 10% Pd/C is added as a catalyst.
-
The mixture is stirred under a hydrogen atmosphere (or using a hydrogen source like ammonium formate) at room temperature.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the catalyst is removed by filtration through a bed of celite.
-
The filtrate is concentrated under reduced pressure to yield the final 3-(4-substituted-aryloxymethyl)oxetan-3-ylamine.
-
The structure is confirmed by IR, ¹H NMR, and mass spectrometry. The IR spectrum should show a characteristic N-H stretch for the primary amine.
Visualizing the Synthesis and Potential Mechanism of Action
To better understand the experimental workflow and a potential therapeutic application, the following diagrams are provided.
Experimental Workflow
Caption: Synthetic pathway from this compound to the target amine derivatives.
Hypothetical Signaling Pathway Inhibition
Many amine-containing small molecules are developed as inhibitors of protein kinases, which are crucial regulators of cell signaling. Aberrant kinase activity is a hallmark of many diseases, including cancer. The following diagram illustrates a hypothetical scenario where a synthesized oxetane derivative acts as a kinase inhibitor in a cancer-related signaling pathway.
Caption: A potential mechanism of action where the drug candidate inhibits a signaling cascade, preventing cell proliferation.
Comparative Reactivity Analysis of (3-(Bromomethyl)oxetan-3-yl)methanol and Other Brominated Reagents in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the reactivity of (3-(Bromomethyl)oxetan-3-yl)methanol with other common brominated reagents in nucleophilic substitution reactions, particularly focusing on the bimolecular nucleophilic substitution (SN2) pathway. The selection of an appropriate alkyl halide is a critical consideration in the synthesis of complex molecules and active pharmaceutical ingredients. This document aims to provide an objective comparison supported by established chemical principles and available experimental data to inform synthetic strategy and reagent choice.
Executive Summary
This compound is a unique primary alkyl bromide that incorporates a sterically demanding quaternary carbon center adjacent to the reaction site, analogous to a neopentyl structure. This structural feature significantly influences its reactivity in SN2 reactions. While primary alkyl halides are generally favored for SN2 reactions, the steric hindrance imposed by the oxetane ring and its substituents in this compound is expected to decrease its reaction rate compared to unhindered primary alkyl bromides. However, the presence of the oxetane ring may also introduce electronic effects that could modulate its reactivity. This guide compares the reactivity of this compound with benchmark brominated reagents: 1-bromobutane (a simple primary alkyl bromide) and neopentyl bromide (a sterically hindered primary alkyl bromide).
Data Presentation: Comparative Analysis of Reactivity
The following table summarizes the key characteristics and expected relative reactivity of the selected brominated reagents in a typical SN2 reaction, such as the Williamson ether synthesis.
| Reagent | Structure | Type | Key Structural Features | Expected Relative SN2 Reactivity |
| 1-Bromobutane | CH₃CH₂CH₂CH₂Br | Primary | Linear, unhindered primary alkyl bromide. | High |
| Neopentyl Bromide | (CH₃)₃CCH₂Br | Primary | Highly hindered primary alkyl bromide due to the adjacent quaternary carbon. | Very Low[1] |
| This compound | C₅H₉BrO₂ | Primary | Primary alkyl bromide with an adjacent quaternary carbon within an oxetane ring. | Low to Moderate |
Table 1: Comparison of Structural Features and Expected SN2 Reactivity. The expected reactivity is based on established principles of SN2 reactions where steric hindrance is a dominant factor.[1]
Quantitative Reactivity Data
Obtaining precise, directly comparable kinetic data for this compound under the same conditions as other alkyl bromides is challenging due to the limited availability of such studies in the public domain. However, based on extensive studies of analogous systems, particularly neopentyl halides, we can estimate the relative reaction rates. Neopentyl bromide is known to react approximately 100,000 times slower than ethyl bromide in SN2 reactions.[1] Given the structural similarity, the reactivity of this compound is anticipated to be in a similar range, though potentially slightly higher due to the electronic effects of the oxetane ring.
| Reagent | Nucleophile | Solvent | Relative Rate Constant (k_rel) |
| 1-Bromobutane | Ethoxide | Ethanol | 1 |
| Neopentyl Bromide | Ethoxide | Ethanol | ~1 x 10⁻⁵ |
| This compound | Ethoxide | Ethanol | Est. 1 x 10⁻⁴ - 5 x 10⁻⁵ |
Table 2: Estimated Relative Rate Constants for Williamson Ether Synthesis. The relative rate for 1-bromobutane is set to 1 for comparison. The rate for neopentyl bromide is based on literature data for similar systems. The rate for this compound is an educated estimate based on its structure.
Experimental Protocols
To empirically determine and compare the reactivity of these brominated reagents, a standardized kinetic study is necessary. The following protocol outlines a general method for monitoring the progress of a Williamson ether synthesis reaction using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Objective: To determine the second-order rate constants for the reaction of 1-bromobutane, neopentyl bromide, and this compound with sodium ethoxide in ethanol at a constant temperature.
Materials:
-
1-Bromobutane
-
Neopentyl Bromide
-
This compound
-
Sodium ethoxide solution in ethanol (standardized)
-
Anhydrous ethanol
-
Internal standard (e.g., decane for GC or a suitable non-reactive aromatic compound for HPLC)
-
Quenching solution (e.g., dilute aqueous acid)
-
HPLC or GC instrument with a suitable column and detector
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, equilibrate a solution of sodium ethoxide in anhydrous ethanol to the desired temperature (e.g., 50 °C).
-
Initiation: Add a known concentration of the brominated reagent and the internal standard to the ethoxide solution at time t=0.
-
Sampling: At regular intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining brominated reagent and the formed ether product relative to the internal standard.
-
Data Analysis: Plot the concentration of the alkyl bromide versus time. From this data, calculate the second-order rate constant (k) for each reagent.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the generalized SN2 reaction pathway and the experimental workflow for the comparative kinetic analysis.
References
Safety Operating Guide
Safe Disposal of (3-(Bromomethyl)oxetan-3-yl)methanol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of (3-(Bromomethyl)oxetan-3-yl)methanol (CAS Number: 22633-44-9), a halogenated organic compound. Adherence to these protocols is critical for personnel safety and environmental protection.
Chemical Safety and Hazard Profile
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[3]
| Property | Value | Source(s) |
| Molecular Formula | C5H9BrO2 | [1] |
| Molecular Weight | 181.03 g/mol | [1] |
| Physical Form | Liquid | [4] |
| Density | 1.598 g/mL | [2][5] |
| Boiling Point | 242°C | [5] |
| Flash Point | 100°C (212°F) | [5] |
| Signal Word | Danger | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][2] | [1][2][4] |
| GHS Pictograms | GHS05 (Corrosive), GHS07 (Harmful/Irritant) | [2] |
| Storage Temperature | Refrigerator | [4] |
| UN Number | 3265 | [2] |
| Shipping Name | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. | [2] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Experimental Protocols for Disposal
The proper disposal of this compound and associated waste must be conducted in accordance with institutional and regulatory standards. The following steps provide a detailed methodology.
Step 1: Waste Segregation
Proper segregation is the most critical step in managing this waste stream.
-
Identify Halogenated Waste: All waste containing this compound is classified as halogenated organic waste. This includes pure, unused chemical, reaction byproducts, and solutions.
-
Separate from Non-Halogenated Waste: Never mix halogenated waste with non-halogenated organic waste.[6][7] Co-mingling can complicate the disposal process and increase costs.[8]
-
Segregate Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, filter paper, and pipette tips, must be disposed of as solid hazardous waste in a designated, separate container.[9]
Step 2: Waste Collection and Containment
-
Use Appropriate Containers: Collect liquid halogenated waste in a designated, chemically compatible container with a tightly sealing cap.[9][10] The container must be in good condition and free of leaks.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6][10] The label must clearly state "Halogenated Organic Waste" and list all chemical constituents with their approximate percentages.[6] Do not use chemical formulas or abbreviations.[10]
Step 3: Storage
-
Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[9][10]
-
Ventilation and Secondary Containment: Store the waste container in a well-ventilated area, such as a fume hood or a designated waste cabinet.[9][7] Place the container in a secondary containment tray to prevent the spread of potential spills.[9]
Step 4: Disposal of Empty Containers
-
Rinsing Procedure: Empty containers of this compound must be triple-rinsed with a suitable solvent.[11]
-
Rinsate Collection: The first rinseate must be collected and disposed of as halogenated organic hazardous waste.[11] For highly toxic chemicals, the first three rinses must be collected.[11]
-
Container Disposal: After rinsing and air-drying, deface or remove the original label. The container can then be disposed of as solid waste, such as in a designated glass disposal box.[11]
Step 5: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Minor Spills:
-
Alert personnel in the immediate vicinity.[9]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials such as paper towels.[9]
-
Small spills can be treated with sodium thiosulfate before absorption.[9]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[9]
-
Decontaminate the area with soap and water.[9]
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.[9]
-
Contact your institution's Environmental Health and Safety (EHS) office for emergency response.
-
Step 6: Final Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[9] Always follow your organization's specific guidelines for hazardous waste management.
References
- 1. [3-(Bromomethyl)oxetan-3-yl]methanol | C5H9BrO2 | CID 529264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. This compound | 22633-44-9 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling (3-(Bromomethyl)oxetan-3-yl)methanol
Essential Safety and Handling Guide for (3-(Bromomethyl)oxetan-3-yl)methanol
This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No: 22633-44-9) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining proper handling, storage, and disposal methods.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO₂ | [1] |
| Molecular Weight | 181.03 g/mol | [1] |
| Appearance | Colorless Liquid | [2] |
| Relative Density | 1.598 g/mL | [2] |
| Boiling Point | 242 °C | [3] |
| Storage Temperature | 2-8 °C (Refrigerator) | [3] |
Hazard Identification and GHS Classification
This substance is classified as hazardous. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin.[1][2] Adherence to all safety precautions is mandatory.
| Hazard Information | Description | GHS Pictograms |
| Signal Word | Danger |
|
| Hazard Statements | H302: Harmful if swallowed.[1][2]H312: Harmful in contact with skin.[1][2]H314: Causes severe skin burns and eye damage.[1][2]H332: Harmful if inhaled.[1][2]H335: May cause respiratory irritation.[1] | |
| UN Number | 3265 | [2] |
| Shipping Name | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. | [2] |
Operational and Disposal Plans
The following procedural guidance details the necessary steps for safe handling, from initial preparation to final disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to protect against the various hazards posed by this chemical.[4][5] There is no single glove material that provides complete protection from all chemicals, so careful selection is critical.[6]
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage.[2][7] |
| Hand | Nitrile or Butyl rubber gloves (double-gloving recommended). | Provides a barrier against skin contact, which can be harmful and cause severe burns.[2][6] Always check manufacturer glove compatibility charts. |
| Body | Chemically resistant lab coat or apron. | Protects against skin exposure from spills and splashes.[8] |
| Respiratory | Not required if handled within a certified chemical fume hood. | A fume hood provides primary respiratory protection. If work outside a hood is unavoidable, a full-face air-purifying respirator should be used.[6] |
Handling Protocol
All handling of this compound must be performed in a designated area equipped with appropriate safety measures.
Experimental Workflow:
-
Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of incompatible materials. Don all required PPE as specified above.
-
Aliquotting & Handling: Conduct all transfers and manipulations of the chemical inside the fume hood to minimize inhalation exposure.[8] Avoid all personal contact with the substance.[8]
-
Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[2]
-
Decontamination: Clean the work surface and any equipment used with an appropriate solvent. Launder contaminated clothing before reuse.[8]
Storage Plan
Proper storage is crucial to maintain the chemical's stability and prevent accidental exposure.
-
Temperature: Store in a refrigerator at 2-8°C.[3]
-
Atmosphere: Store under an inert gas like nitrogen or argon.[3]
-
Container: Keep the container tightly sealed and clearly labeled.[8]
-
Location: Store in a well-ventilated area designated for hazardous chemicals.
Emergency Exposure Protocol
Immediate action is required in case of accidental exposure.
-
If Inhaled: Move the person to fresh air. Immediately call a POISON CENTER or doctor.[2]
-
If on Skin (or Hair): Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Immediately call a POISON CENTER or doctor.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2][3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor.[2]
Disposal Plan
This material and its container must be disposed of as hazardous waste and must not be poured down the drain.[3]
-
Waste Collection: Collect all waste material, including empty containers and contaminated disposables (e.g., gloves, wipes), in a designated, clearly labeled, and sealed hazardous waste container.[8]
-
Container Handling: Handle uncleaned containers with the same precautions as the product itself.
-
Final Disposal: Arrange for disposal through a licensed professional waste disposal service. Adhere to all local, state, and federal regulations for hazardous waste disposal.[8]
Workflow Visualization
The following diagram illustrates the required workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. [3-(Bromomethyl)oxetan-3-yl]methanol | C5H9BrO2 | CID 529264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chembk.com [chembk.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 7. hsa.ie [hsa.ie]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
